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Core Science & Biosynthesis

Foundational

Elucidating the In Vitro Mechanism of Action of 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile: A Comprehensive Pharmacological Profiling Guide

Executive Summary The compound 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile (CAS: 1227565-81-2) represents a privileged synthetic pharmacophore heavily inspired by marine-derived bis-indole alkaloids. In oncology and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile (CAS: 1227565-81-2) represents a privileged synthetic pharmacophore heavily inspired by marine-derived bis-indole alkaloids. In oncology and inflammatory disease research, halogenated indoles are highly valued for their ability to act as potent, ATP-competitive kinase inhibitors. This technical whitepaper provides a rigorous, self-validating in vitro framework for elucidating the mechanism of action (MoA) of this specific molecule, translating its structural biochemistry into observable cellular phenotypes.

Structural Rationale & Target Hypothesis

Before deploying in vitro assays, we must establish the biochemical causality driven by the molecule's structure. The MoA of 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile is dictated by three critical substitutions on the indole core:

  • The 4-Bromo Substitution (Halogen Bonding): The heavy bromine atom creates a localized region of positive electrostatic potential known as a "sigma-hole." This allows the molecule to form highly directional halogen bonds with the carbonyl oxygen atoms in the hinge region of target kinases (e.g., Pim-1, ROCK2, or GSK-3β). This interaction drastically increases binding residence time compared to non-halogenated analogs [1].

  • The 6-Hydroxy Substitution (Hydrogen Bonding): Acting as both a hydrogen bond donor and acceptor, the 6-hydroxyl group anchors the scaffold to polar residues (such as aspartate or glutamate) within the solvent-exposed channel of the ATP-binding pocket.

  • The 3-Acetonitrile Moiety: While traditionally a precursor in organic synthesis, in a biological context, the nitrile group modulates the compound's lipophilicity (LogP) and acts as a weak hydrogen bond acceptor, a feature common in established anticancer indole derivatives [2].

Pathway Inhibitor Brominated Indole (Halogen Bond Donor) Kinase Oncogenic Kinase (e.g., Pim-1 / ROCK2) Inhibitor->Kinase Competitive Inhibition Effectors Pro-survival Factors (p-AKT, p-Bad) Kinase->Effectors Phosphorylation (Blocked) Outcome Apoptosis & Growth Arrest Effectors->Outcome Downstream Signaling

Fig 1: Proposed intracellular signaling pathway disrupted by brominated indole derivatives.

The In Vitro Profiling Workflow

To ensure scientific integrity, every protocol must function as a self-validating system . This means integrating orthogonal readouts and strict control conditions to rule out assay interference (e.g., compound autofluorescence or non-specific cytotoxicity).

Workflow Compound 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile (Target Pharmacophore) BioChem 1. Biochemical Profiling TR-FRET Kinase Selectivity Screen Compound->BioChem Cellular 2. Cellular Viability Assays ATP-dependent IC50 Determination BioChem->Cellular FlowCyto 3. Apoptosis & Cell Cycle Annexin V/PI Flow Cytometry Cellular->FlowCyto Western 4. Target Validation Phospho-Protein Western Blotting Cellular->Western

Fig 2: Step-by-step in vitro pharmacological profiling workflow for MoA elucidation.

Biochemical Target Engagement: TR-FRET Kinase Assay

Causality: Before assessing cellular phenotypes, we must prove direct target engagement. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over radiometric assays to eliminate radioactive waste while providing a high signal-to-noise ratio that is resistant to the potential autofluorescence of the indole core.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile in 100% DMSO (10-point curve, 1:3 dilution), then dilute 1:100 in Kinase Buffer to achieve a final DMSO concentration of 1%.

  • Enzyme/Substrate Incubation: Add 5 µL of the target kinase (e.g., Pim-1, 2 nM final) and 5 µL of the specific biotinylated peptide substrate to a 384-well low-volume plate.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km for the specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA, Eu-labeled anti-phospho antibody, and Streptavidin-APC. Incubate for 30 minutes.

  • Readout: Measure fluorescence emission at 615 nm (Europium) and 665 nm (APC) using a microplate reader.

Self-Validation Check: Include Staurosporine as a pan-kinase positive control. Crucially, include 2-(6-hydroxy-1H-indol-3-yl)acetonitrile (the non-brominated analog) as a negative/baseline control. If the brominated compound shows a >10-fold increase in potency over the non-brominated analog, the halogen-bonding hypothesis is validated.

Quantitative Data Presentation

Table 1: Representative Kinase Selectivity & Cellular Efficacy Profile

Target / AssayIC50 (µM)Control Compound (Staurosporine)Rationale for Evaluation
Pim-1 Kinase 0.45 ± 0.050.012 µMPrimary target for brominated marine indoles [3].
ROCK2 Kinase 1.20 ± 0.150.008 µMSecondary target; regulates cytoskeletal dynamics.
GSK-3β > 10.00.015 µMOff-target counter-screen to prove selectivity.
HCT-116 Viability 3.50 ± 0.200.050 µMColon cancer cell line; high Pim-1 expression.
HEK-293 Viability > 50.00.100 µMNon-tumorigenic control to assess therapeutic window.

(Note: Data is representative of typical brominated indole profiles for illustrative purposes).

Cellular Mechanism: Proliferation & Apoptosis

Causality: Biochemical inhibition does not guarantee cellular efficacy due to potential issues with membrane permeability or intracellular degradation. We use an ATP-dependent viability assay to confirm cellular penetration, followed by Flow Cytometry to determine if the growth inhibition is cytostatic (cell cycle arrest) or cytotoxic (apoptosis).

Cell Viability (CellTiter-Glo)
  • Seeding: Seed HCT-116 cells at 3,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with the compound (0.1 µM to 100 µM) for 72 hours.

  • Lysis & Readout: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence.

Apoptosis Validation (Annexin V/PI Flow Cytometry)
  • Harvesting: Post-treatment (48 hours at the established IC50), harvest cells (including floating cells in the media to capture late apoptotic populations).

  • Staining: Wash cells twice with cold PBS. Resuspend in 1X Annexin V Binding Buffer at 1×106 cells/mL.

  • Labeling: Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

  • Analysis: Analyze via flow cytometry within 1 hour.

Self-Validation Check: The presence of a distinct Annexin V+/PI- population (early apoptosis) confirms that the compound actively triggers programmed cell death rather than causing non-specific necrotic toxicity (which would present as Annexin V-/PI+).

Intracellular Signaling Validation (Western Blotting)

Causality: To close the logical loop, we must prove that the cellular apoptosis observed in Section 3 is a direct result of the target kinase inhibition observed in Section 1. If 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile inhibits Pim-1, we expect a dose-dependent decrease in the phosphorylation of its downstream effector, Bad (at Ser112), leading to caspase cleavage.

Step-by-Step Methodology:

  • Lysate Preparation: Treat cells for 24 hours. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving phospho-epitopes).

  • Quantification: Determine protein concentration using a BCA assay to ensure equal loading (30 µg per lane).

  • Electrophoresis & Transfer: Run samples on a 4–12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane using a wet transfer system.

  • Immunoblotting: Block with 5% BSA in TBST for 1 hour. Probe with primary antibodies against p-Bad (Ser112), total Bad, Cleaved PARP, and GAPDH (loading control) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via chemiluminescence.

Self-Validation Check: The ratio of p-Bad to total Bad must decrease in a dose-dependent manner, while GAPDH remains constant. If p-Bad decreases but total Bad also decreases, the compound may be acting as a general transcription/translation inhibitor rather than a specific kinase inhibitor.

References

  • Introducing bromine to the molecular structure as a strategy for drug design Journal of Medical Science URL:[Link][1]

  • Molecular Targets and Anticancer Potential of Indole-3-Carbinol and Its Derivatives Cell Cycle (Taylor & Francis) URL:[Link][2]

  • Marine Indole Alkaloids—Isolation, Structure and Bioactivities Marine Drugs (MDPI) URL:[Link][3]

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Exploratory

Biosynthetic pathways involving 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile

An In-depth Technical Guide to the Putative Biosynthetic Pathway of 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile Foreword: Charting a Course in Unexplored Biosynthetic Territory The world of marine natural products is...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Putative Biosynthetic Pathway of 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile

Foreword: Charting a Course in Unexplored Biosynthetic Territory

The world of marine natural products is a vast and largely untapped reservoir of chemical novelty and potent bioactivity.[1][2] Brominated indole alkaloids, in particular, represent a privileged class of compounds with significant therapeutic potential.[3] This guide focuses on 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile, a synthetic compound whose structure is emblematic of the complex scaffolds found in nature.[4] While its natural occurrence and biosynthetic pathway have not been definitively elucidated, the convergence of known enzymatic capabilities allows for the construction of a robust, scientifically-grounded hypothetical pathway.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a framework for discovery. We will dissect the probable enzymatic steps—bromination, hydroxylation, and nitrile formation—by drawing parallels to well-characterized enzyme systems.[5][6] More importantly, we will provide actionable experimental protocols to validate this putative pathway, transforming hypothesis into tangible research avenues. This is not just a map of what is known, but a compass for what can be discovered.

A Proposed Biosynthetic Blueprint: From Tryptophan to a Functionalized Indole

The biosynthesis of complex alkaloids almost invariably begins with a common amino acid precursor. For the indole scaffold, the journey starts with L-tryptophan, a product of the shikimate pathway.[7] We propose a multi-step enzymatic cascade that transforms this fundamental building block into the target molecule, 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile. Each proposed step is catalyzed by an enzyme class with well-established precedent in natural product biosynthesis.

Step 1: Regioselective C-4 Bromination of the Indole Nucleus

The introduction of a halogen atom is a critical first step that often profoundly alters a molecule's bioactivity. This transformation is typically catalyzed by a class of enzymes known as Flavin-Dependent Halogenases (FDHs).[8]

  • Causality and Enzymology: We propose the action of a putative Tryptophan 4-halogenase . FDHs function by utilizing a reduced flavin adenine dinucleotide (FADH2), molecular oxygen, and a halide salt (in this case, NaBr or KBr) to generate a potent hypohalous acid (HOBr) intermediate within a protected active site.[5][9] This highly electrophilic agent is then channeled through a tunnel, approximately 10 Å long, to the substrate binding site where it reacts with the electron-rich indole ring of tryptophan.[5][9] The enzyme's active site architecture dictates the precise position of halogenation, a feature known as regioselectivity. While tryptophan 5-, 6-, and 7-halogenases have been extensively studied (e.g., PyrH, SttH, and RebH, respectively), the discovery of a 4-halogenase would represent a novel addition to this enzyme family.[8] The existence of such regioselectivity is highly plausible given the known diversity of FDHs.

  • Key Enzymes and Mechanism: The overall process requires two enzymes: a flavin reductase (like RebF) to generate FADH2 from FAD using NADH, and the halogenase itself (e.g., a RebH homologue) to perform the bromination.[10][11]

Step 2: C-6 Hydroxylation of the Brominated Indole Ring

Following bromination, the introduction of a hydroxyl group at the C-6 position adds another layer of functionality. This type of reaction is characteristic of monooxygenase enzymes.

  • Causality and Enzymology: We hypothesize that a flavin-dependent monooxygenase or a cytochrome P450 monooxygenase catalyzes this step. These enzymes are masters of activating molecular oxygen to perform C-H bond oxidation on a vast array of substrates. A flavin-dependent monooxygenase would utilize FADH2 (potentially supplied by the same reductase from the halogenation step) to form a C4a-(hydro)peroxyflavin intermediate, which is the key oxidizing species. A cytochrome P450 enzyme would use a heme cofactor and a partner reductase to achieve a similar oxidative feat. The enzyme's substrate-binding pocket would ensure that hydroxylation occurs specifically at the C-6 position of the 4-bromo-L-tryptophan intermediate.

Step 3: Side-Chain Modification to Form the Acetonitrile Moiety

The final key transformation is the conversion of the alanine side chain of the tryptophan intermediate into an acetonitrile group. This is a less common but crucial biosynthetic step for which enzymatic precedent has recently been established.

  • Causality and Enzymology: The discovery of the nitrile synthase AetD from cyanobacteria provides a compelling template for this reaction.[6][12] AetD is part of a biosynthetic gene cluster responsible for producing another brominated indole natural product.[6] We propose a homologous enzyme, a putative indole-3-acetonitrile synthase , that acts on the 4-bromo-6-hydroxy-L-tryptophan intermediate. The exact mechanism of these enzymes is still under investigation but likely involves an oxidative decarboxylation of the amino acid backbone to yield the nitrile.

The proposed biosynthetic pathway is visualized below.

Caption: A proposed biosynthetic pathway for 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile.

Discussion of Pathway Logic and Alternatives

The presented order of events—bromination, hydroxylation, then nitrile formation—is proposed based on chemical logic, where modifications to the stable indole core precede the more complex side-chain rearrangement. However, nature is full of surprises. An alternative sequence could involve the nitrile synthase acting first on L-tryptophan to form indole-3-acetonitrile, which is then sequentially brominated and hydroxylated. Validating the true order of events is a key objective for the experimental workflows outlined below.

A Practical Guide to Validating the Proposed Pathway

A hypothesis is only as strong as its experimental validation. This section provides detailed, field-tested methodologies for identifying the genes and characterizing the enzymes responsible for this putative pathway.

Workflow Overview: From Genome Mining to Product Identification

The overall strategy involves a three-pronged approach:

  • Bioinformatic Discovery: Identify candidate Biosynthetic Gene Clusters (BGCs).

  • In Vitro Reconstitution: Confirm the function of individual enzymes.

  • Heterologous Expression: Reconstitute the entire pathway in a host organism.

Experimental Workflow cluster_1 Discovery & Validation Workflow bioinformatics 1. Bioinformatics Identify candidate BGCs in marine microbial genomes (antiSMASH, BLAST). cloning 2. Gene Cloning & Expression Synthesize and clone candidate genes into expression vectors (e.g., pET). bioinformatics->cloning purification 3. Protein Purification Purify His-tagged enzymes using Ni-NTA affinity chromatography. cloning->purification heterologous 5. Heterologous Expression Assemble the entire BGC in a host (E. coli, Streptomyces). Analyze culture for final product. cloning->heterologous invitro 4. In Vitro Enzymatic Assays Test enzyme function with proposed substrates and cofactors. Analyze products via HPLC, LC-MS. purification->invitro invitro->heterologous Inform pathway assembly

Caption: A logical workflow for the discovery and validation of the proposed biosynthetic pathway.

Protocol 1: Bioinformatic Identification of a Candidate BGC

Objective: To identify putative gene clusters in sequenced genomes of marine organisms (e.g., Actinobacteria, Cyanobacteria, Proteobacteria) that encode the three key enzyme types.

Methodology:

  • Database Selection: Utilize public genomic databases such as NCBI GenBank and the Joint Genome Institute (JGI) IMG/M.

  • Seed Sequences: Use the protein sequences of known enzymes as queries for a BLASTp search.

    • Halogenase: Tryptophan-7-halogenase RebH (e.g., UniProt: Q9Z4X8) and PrnA (UniProt: Q88I08).[13]

    • Nitrile Synthase: AetD from Aetokthonos hydrillicola.[6][12]

    • Monooxygenase: A representative bacterial P450 (e.g., P450cam) or a flavin-dependent monooxygenase.

  • BGC Analysis: Input the genomes of promising organisms into a BGC analysis tool like antiSMASH .

  • Candidate Selection: Prioritize BGCs where genes encoding a halogenase, a monooxygenase, and a nitrile synthase (or an enzyme of unknown function with distant homology) are co-located. The presence of a flavin reductase gene is also a strong positive indicator.

Protocol 2: In Vitro Enzymatic Reconstitution

Objective: To biochemically confirm the function of each candidate enzyme.

Methodology:

  • Gene Synthesis and Cloning: Codon-optimize the candidate genes for E. coli expression. Synthesize the genes and clone them into an expression vector (e.g., pET-28a(+)) containing an N-terminal His6-tag for purification.

  • Protein Expression: Transform the expression plasmids into an E. coli strain like BL21(DE3). Grow cultures to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG (Isopropyl β-D-1-thiogalactopyranoside) at a low temperature (e.g., 18°C) overnight.

  • Protein Purification:

    • Harvest cells by centrifugation and lyse them using sonication in a buffer containing lysozyme and DNase I.

    • Clarify the lysate by centrifugation.

    • Apply the soluble fraction to a Ni-NTA affinity chromatography column.

    • Wash the column with a buffer containing a low concentration of imidazole (e.g., 20 mM).

    • Elute the His-tagged protein with a high concentration of imidazole (e.g., 250-500 mM).

    • Confirm protein purity and concentration using SDS-PAGE and a Bradford assay.

  • Enzymatic Assays:

    • Halogenase Assay:

      • Reaction Mixture: 50 mM Phosphate Buffer (pH 7.5), 100 µM L-tryptophan, 10 mM NaBr, 200 µM FAD, 400 µM NADH, 1 µM candidate Flavin Reductase, and 5 µM candidate Halogenase.

      • Incubation: Incubate at 30°C for 1-4 hours.

      • Analysis: Quench the reaction with methanol. Analyze the supernatant by HPLC and LC-MS, comparing retention times and mass-to-charge ratios with authentic standards.

    • Monooxygenase and Nitrile Synthase Assays: Follow a similar procedure, using the product of the previous enzymatic step as the substrate for the next. Ensure the necessary cofactors (e.g., NADPH for P450 systems) are included.

Table 1: Summary of Key Proposed Enzymes and Assay Components

Enzyme ClassProposed FunctionKnown ExamplesKey SubstratesKey Cofactors/Reagents
Tryptophan 4-Halogenase Regioselective bromination of L-TryptophanRebH, PrnA (homolog)[5][13]L-TryptophanFADH₂, O₂, Br⁻
Monooxygenase Hydroxylation of 4-Bromo-L-Tryptophan at C-6P450s, FMOs4-Bromo-L-TryptophanNADPH/NADH, O₂
Indole-3-acetonitrile Synthase Conversion of amino acid to acetonitrile side chainAetD (homolog)[6][12]4-Bromo-6-hydroxy-L-TryptophanVaries (likely oxidative)

Conclusion and Future Outlook

This guide has laid out a plausible, evidence-based biosynthetic pathway for 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile, a molecule representative of the vast chemical space of marine alkaloids. By leveraging our understanding of FAD-dependent halogenases, monooxygenases, and novel nitrile synthases, we can construct a logical sequence of enzymatic events. The true value of this guide, however, lies in the detailed experimental workflows provided. These protocols offer a clear, actionable strategy for researchers to move from genomic data to characterized enzymes and, ultimately, to the potential discovery of a new natural product and its biosynthetic machinery.

The successful elucidation of this pathway would not only be a significant academic achievement but would also provide a powerful toolkit of novel enzymes for synthetic biology and chemoenzymatic synthesis. The ability to regioselectively functionalize the indole scaffold is a highly sought-after goal in medicinal chemistry. By harnessing nature's catalysts, we can unlock new routes to complex molecules and accelerate the development of next-generation therapeutics.

References

  • Dong, C., et al. (2005). The crystal structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination. Science, 309(5744), 2216-2219. Available at: [Link]

  • Payne, J. T., et al. (2011). Reengineering a Tryptophan Halogenase To Preferentially Chlorinate a Direct Alkaloid Precursor. Journal of the American Chemical Society, 133(47), 19074-19077. Available at: [Link]

  • Veldmann, F. M., et al. (2019). Bromination of L-tryptophan in a Fermentative Process With Corynebacterium glutamicum. Frontiers in Bioengineering and Biotechnology, 7, 263. Available at: [Link]

  • Wikipedia. (n.d.). Tryptophan 7-halogenase. Retrieved from [Link]

  • Wang, G., et al. (2022). Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions. Marine Drugs, 20(6), 368. Available at: [Link]

  • Thompson, C. D., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences, 23(24), 15691. Available at: [Link]

  • Milbredt, D., et al. (2024). Enzymatic Peptide and Protein Bromination: The BromoTrp Tag. Angewandte Chemie International Edition, 63(5), e202315089. Available at: [Link]

  • UniProt Consortium. (n.d.). Tryptophan 7-halogenase PrnA. UniProtKB - Q88I08. Retrieved from [Link]

  • Adak, S., et al. (2023). Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria. bioRxiv. Available at: [Link]

  • Netz, N., & Opatz, T. (2015). Marine Indole Alkaloids. Marine Drugs, 13(8), 4814-4914. Available at: [Link]

  • Veldmann, F. M., et al. (2019). Bromination of L-tryptophan in a Fermentative Process With Corynebacterium glutamicum. Frontiers in Bioengineering and Biotechnology, 7. Available at: [Link]

  • Milbredt, D., et al. (2023). Enzymatic Peptide and Protein Bromination: The BromoTrp Tag. ResearchGate. Available at: [Link]

  • Zocher, G., et al. (2023). Structural basis of regioselective tryptophan dibromination by the single-component flavin-dependent halogenase AetF. IUCrJ, 10(Pt 5), 493-505. Available at: [Link]

  • Jumde, V. R., & Ganesan, A. (2022). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Marine Drugs, 20(1), 3. Available at: [Link]

  • Shang, Z., et al. (2022). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Molecules, 27(11), 3584. Available at: [Link]

  • Wang, G., et al. (2022). Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions. Semantic Scholar. Available at: [Link]

  • Khan, F. A., & Ali, M. (2017). Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity and Synthesis. In Alkaloids: Biosynthesis, Biological Roles and Health Benefits (pp. 77-106). Nova Science Publishers, Inc. Available at: [Link]

  • Adak, S., et al. (2023). Metagenomic Identification of Brominated Indole Biosynthetic Machinery from Cyanobacteria. eScholarship, University of California. Available at: [Link]

  • Omarsdottir, S., et al. (2018). 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. Marine Drugs, 16(11), 441. Available at: [Link]

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Foundational

Solubility Profile and Solvent Compatibility of 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile: A Technical Guide

Executive Summary For researchers and drug development professionals, the accurate determination and manipulation of a compound's solubility is a foundational step in both synthetic scale-up and in vitro assay design. 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the accurate determination and manipulation of a compound's solubility is a foundational step in both synthetic scale-up and in vitro assay design. 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile (CAS: 1227565-81-2)[1] is a highly functionalized synthetic organic compound characterized by an indole core, a bromine atom, a hydroxyl group, and an acetonitrile side chain[2].

This whitepaper provides an in-depth analysis of the solvation thermodynamics governing this compound, a predictive quantitative solubility matrix, and field-proven, self-validating protocols for determining thermodynamic solubility in organic solvents.

Solvation Thermodynamics and Structural Causality

Solubility is not merely a function of "like dissolves like"; it is a thermodynamic competition between the solid-state crystal lattice energy of the compound and the free energy of solvation provided by the solvent[3]. To understand how to dissolve 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile, we must deconstruct its structural causality:

  • Hydrogen Bonding Network (Lattice Energy): The 6-hydroxyl (-OH) and 1-amine (-NH) groups act as potent hydrogen-bond donors. In the solid state, these groups form a robust crystal lattice by bonding with the nitrile nitrogen or adjacent hydroxyls. To achieve dissolution, a solvent must possess strong hydrogen-bond accepting capabilities to disrupt this lattice[3].

  • Dipole-Dipole Interactions: The 3-acetonitrile moiety (-CH₂C≡N) introduces a strong, localized dipole moment. Solvents with complementary dipoles (e.g., ketones, amides) stabilize this functional group effectively[4].

  • Lipophilicity and Steric Bulk: The 4-bromo substituent significantly increases the overall lipophilicity (LogP) and polarizability of the molecule, while the planar indole core provides a broad hydrophobic surface[2]. This dual nature renders the molecule too lipophilic for pure aqueous environments, yet too polar for simple hydrocarbons.

SolvationMechanisms Compound 2-(4-Bromo-6-hydroxy- 1H-indol-3-yl)acetonitrile Hydrophobic Indole Core & 4-Bromo (Lipophilicity) Compound->Hydrophobic H_Donor 6-Hydroxyl & 1-NH (H-Bond Donors) Compound->H_Donor Dipole 3-Acetonitrile Group (Dipole Interactions) Compound->Dipole Solvent3 Non-Polar (Hexane) Poor Solvation Hydrophobic->Solvent3 Dispersion forces only Solvent1 Polar Aprotic (DMSO) Optimal Solvation H_Donor->Solvent1 Strong H-bond acceptance Solvent2 Polar Protic (EtOH) Moderate Solvation H_Donor->Solvent2 Protic exchange Dipole->Solvent1 Dipole alignment

Fig 1: Structural functional groups dictating the solvation thermodynamics of the target compound.

Quantitative Solubility Matrix in Organic Solvents

Based on the thermodynamic principles outlined above and empirical data from structurally analogous hydroxyindoles and indole-3-acetonitriles[3][4], the following table summarizes the expected solubility profiles across different organic solvent classes.

Solvent ClassSpecific SolventEstimated Solubility (mg/mL)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 30.0Strong H-bond acceptance; disrupts solid-state lattice[5].
Polar Aprotic N,N-Dimethylformamide (DMF)> 25.0High dipole moment; excellent stabilization of the nitrile group.
Polar Protic Methanol / Ethanol5.0 - 15.0Protic exchange; moderate H-bonding with the 6-OH group[3].
Moderately Polar Ethyl Acetate / Acetone1.0 - 5.0Dipole-dipole interactions; weak H-bond acceptance.
Non-Polar Hexane / Toluene< 0.1Insufficient polarity to overcome the crystal lattice energy[3].

Standardized Protocol for Thermodynamic Solubility Determination

A critical error in drug development is confusing kinetic solubility (the point at which a compound visually dissolves) with thermodynamic solubility (the absolute equilibrium state). To ensure trustworthiness and reproducibility, researchers must employ the Isothermal Dissolution Equilibrium Method [3].

The following protocol is a self-validating system designed to prevent false positives caused by supersaturation or non-specific binding.

SolubilityWorkflow Step1 Step 1: Excess Solid Addition Add compound to solvent to form supersaturated state Step2 Step 2: Isothermal Equilibration Agitate at 25°C for 48h to reach thermodynamic equilibrium Step1->Step2 Step3 Step 3: Phase Separation Centrifuge at 10,000 x g to isolate saturated supernatant Step2->Step3 Step4 Step 4: HPLC Quantification Dilute and analyze via validated UV/Vis HPLC method Step3->Step4 Step5 Step 5: Data Validation Calculate mg/mL and verify thermodynamic stability Step4->Step5

Fig 2: Self-validating isothermal equilibration workflow for determining thermodynamic solubility.

Step-by-Step Methodology:
  • Supersaturation Preparation: Weigh approximately 50 mg of 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile into a 2 mL amber glass HPLC vial. Add 1 mL of the target organic solvent. A visible suspension must remain; if the solution is clear, add more solid until supersaturation is achieved.

  • Isothermal Equilibration: Seal the vial and place it in a thermomixer. Agitate at 800 RPM at a strictly controlled temperature (e.g., 25.0 ± 0.1 °C) for 48 hours . Expert Insight: 48 hours is mandatory to ensure the crystal lattice has fully equilibrated, preventing the overestimation of solubility due to transient kinetic states.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 10,000 x g for 10 minutes. Expert Insight: Avoid syringe filters. The highly lipophilic bromo-indole core can non-specifically bind to PTFE or Nylon membranes, artificially lowering the measured concentration.

  • Dilution and Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute it immediately into the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation. Quantify the concentration using a validated HPLC-UV method against a known standard curve.

Best Practices for In Vitro Assay Preparation

When utilizing 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile for biological studies or medicinal chemistry screening, the transition from an organic stock solution to an aqueous assay buffer is a high-risk step for compound precipitation ("crashing out").

Drawing parallels from structurally similar compounds like indole-3-acetamide—which exhibits a solubility of ~30 mg/mL in DMSO but drops to ~0.1 mg/mL in aqueous buffers[5]—the following best practices must be observed:

  • Stock Preparation: Always prepare primary stock solutions (e.g., 10 mM to 50 mM) in 100% anhydrous DMSO . The strong H-bond accepting nature of DMSO will fully solvate the 6-hydroxyl and 1-amine groups.

  • Serial Dilutions: Perform all intermediate serial dilutions in 100% DMSO rather than aqueous buffer.

  • Aqueous Introduction: Transfer the required aliquot of the DMSO stock into the aqueous assay buffer immediately prior to the experiment. Ensure the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced cytotoxicity in cell-based assays, while maintaining the compound in a meta-stable solvated state.

References

  • Buy 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile (EVT-11994452) - EvitaChem Source: EvitaChem URL:2

  • 2-(6-Bromo-1H-indol-3-yl)acetonitrile | BLD Pharm Source: BLD Pharm URL:1

  • CAS 771-51-7: Indole-3-acetonitrile - CymitQuimica Source: CymitQuimica URL:4

  • Indole-3-acetamide - PRODUCT INFORMATION Source: Cayman Chemical URL:5

  • Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents Source: ResearchGate URL:3

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling, Synthesis, and Analytical Validation of 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile

Executive Summary In the landscape of medicinal chemistry, indole derivatives serve as privileged scaffolds due to their high binding affinity across diverse biological targets. The compound 2-(4-Bromo-6-hydroxy-1H-indol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, indole derivatives serve as privileged scaffolds due to their high binding affinity across diverse biological targets. The compound 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile is a highly specialized synthetic intermediate characterized by its unique substitution pattern[1]. This whitepaper provides an authoritative, in-depth analysis of its core physicochemical properties—specifically its CAS registry number and molecular weight—alongside self-validating synthetic and analytical protocols designed for rigorous laboratory application.

Core Physicochemical Properties & Structural Causality

The precise identification and characterization of small molecules are the bedrock of reproducible drug development. Table 1 summarizes the core quantitative data for the target compound.

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Significance
IUPAC Name 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrileSystematic nomenclature defining the exact regiochemistry.
CAS Registry Number 1227565-81-2Unique numerical identifier for global database tracking[2][3].
Molecular Formula C₁₀H₇BrN₂ODefines the atomic composition[1].
Molecular Weight 251.08 g/mol Critical for stoichiometric calculations and mass spectrometry[1].
Core Geometry Planar Indole SystemThe non-H atoms of the indole ring lie in a least-squares plane, facilitating deep-pocket protein intercalation[4].
Structural Causality in Drug Design

The strategic placement of functional groups on the indole core drastically alters its pharmacological profile[1]:

  • C4-Bromine: The heavy halogen atom increases the molecule's lipophilicity and provides a highly directional halogen-bonding donor. This can significantly enhance binding kinetics to target kinases by interacting with backbone carbonyls in the active site.

  • C6-Hydroxyl: This group acts as a potent hydrogen bond donor and acceptor. Furthermore, its electron-donating nature modulates the electron density of the indole π -system, altering the molecule's oxidation potential.

  • C3-Acetonitrile: The cyanomethyl moiety serves a dual purpose. Biologically, indole-3-acetonitrile derivatives are known to interact with macromolecules and reduce bacterial biofilm formation[5]. Chemically, it provides a highly reactive handle for further elaboration into tryptamines or complex polycyclic alkaloids[1].

Synthetic Methodology & Workflow

To achieve the precise regiochemistry of 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile, a controlled, multi-step synthesis is required. The following protocol outlines the causality behind each experimental choice.

Step-by-Step Synthetic Protocol

Step 1: Regioselective Bromination

  • Procedure: React the appropriately protected indole precursor with N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) at -78°C.

  • Causality: Utilizing NBS at cryogenic temperatures severely restricts the reaction kinetics, preventing over-bromination. The bulky protecting group on the indole nitrogen sterically hinders the C2 position, forcing the electrophilic aromatic substitution exclusively to the C4 position[1].

Step 2: Directed Hydroxylation

  • Procedure: Subject the brominated intermediate to a palladium-catalyzed borylation followed by oxidative cleavage using alkaline hydrogen peroxide ( H2​O2​ / NaOH ) at the C6 position.

  • Causality: Direct hydroxylation of electron-rich indoles often leads to uncontrolled oxidation (e.g., formation of oxindoles). The borylation-oxidation sequence provides a mild, highly regioselective pathway to install the hydroxyl group without degrading the sensitive indole core[1].

Step 3: Nucleophilic Cyanomethylation

  • Procedure: Treat the intermediate with formaldehyde and secondary amines to form a gramine derivative, followed by displacement with potassium cyanide ( KCN ) in aqueous methanol.

  • Causality: Direct alkylation with haloacetonitriles often results in poor yields due to competing N-alkylation. The gramine intermediate ensures exclusive C3-functionalization via an elimination-addition mechanism, yielding the final acetonitrile derivative[1].

Synthesis A Protected Indole Precursor (Starting Material) B Regioselective Bromination (C4 Position) A->B NBS, -78°C C Directed Hydroxylation (C6 Position) B->C Pd-cat / H2O2 D Cyanomethylation via Gramine (C3 Position) C->D CH2O / KCN E 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile CAS: 1227565-81-2 | MW: 251.08 D->E Deprotection

Synthetic workflow for 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile.

Analytical Validation Protocol (Self-Validating System)

Trust in chemical identity requires a self-validating analytical system. The molecular weight of 251.08 g/mol can be rigorously verified using Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of the bromine atom provides a built-in isotopic validation mechanism.

Step-by-Step LC-MS Protocol

Step 1: Sample Preparation

  • Procedure: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute 1:100 in 50% aqueous acetonitrile.

  • Causality: Methanol ensures complete dissolution of the lipophilic bromo-indole, while the final dilution in aqueous acetonitrile matches the initial mobile phase conditions, preventing peak broadening upon injection.

Step 2: Chromatographic Separation

  • Procedure: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm). Elute using a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

  • Causality: The 0.1% Formic Acid serves a dual purpose: it suppresses the ionization of the C6-hydroxyl group in the liquid phase (ensuring sharp chromatographic peaks) and acts as an abundant proton source to facilitate [M+H]+ formation in the ESI source.

Step 3: Mass Spectrometry (Positive ESI) & Isotopic Validation

  • Procedure: Scan in positive electrospray ionization mode (ESI+) from m/z 100 to 500.

  • Causality (The Self-Validating Check): Bromine naturally exists as two isotopes, 79Br and 81Br , in a nearly 1:1 ratio. A successful synthesis will not just show a single mass peak; it must display a characteristic doublet at m/z 252.0 ( [M+H]+ for 79Br ) and m/z 254.0 ( [M+H]+ for 81Br ) of equal intensity. If this 1:1 doublet is absent, the compound lacks bromine, instantly invalidating the synthesis.

Validation S1 Sample Prep (Methanol / ACN) S2 UHPLC Separation (C18, 0.1% FA) S1->S2 S3 ESI+ Ionization (Protonation) S2->S3 S4 Isotopic Mass Analysis (m/z 252 & 254) S3->S4 S5 Identity Confirmed MW = 251.08 g/mol S4->S5

Self-validating LC-MS analytical workflow for molecular weight confirmation.

Conclusion

The compound 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile (CAS: 1227565-81-2, MW: 251.08 g/mol ) is a structurally nuanced intermediate that demands precise synthetic control and rigorous analytical validation[1][2]. By understanding the causality behind its physicochemical properties—such as the halogen-bonding potential of the C4-bromine and the electronic modulation of the C6-hydroxyl—researchers can effectively leverage this molecule in advanced drug discovery pipelines and complex organic syntheses.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Marine Alkaloids Using 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile

Introduction: A Versatile Precursor for Complex Marine Natural Products Marine organisms are a prolific source of structurally complex and biologically active natural products.[1] Among these, brominated indole alkaloids...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Precursor for Complex Marine Natural Products

Marine organisms are a prolific source of structurally complex and biologically active natural products.[1] Among these, brominated indole alkaloids represent a significant class of compounds, often exhibiting potent cytotoxic, antiviral, and antimicrobial properties.[2] The dragmacidin and hamacanthin families of bis(indole) alkaloids, isolated from deep-water marine sponges, are prime examples.[3][4] These molecules are characterized by two indole units, often differentially halogenated, linked by a central pyrazinone or piperazine ring.[3]

The functionalized precursor, 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile , offers a strategic starting point for the synthesis of these complex marine alkaloids. Its structure contains three key functional groups that can be selectively manipulated: the indole N-H, the phenolic hydroxyl group, and the C3-acetonitrile side chain. This application note provides a comprehensive guide for researchers, outlining a series of validated protocols to transform this precursor into a key intermediate suitable for the assembly of bis(indole) pyrazinone cores, foundational to many dragmacidin and hamacanthin-type alkaloids.

Physicochemical Properties of the Precursor

A foundational understanding of the starting material's properties is critical for successful synthesis planning.

PropertyValueSource
Molecular Formula C₁₀H₇BrN₂[5]
Molecular Weight 235.08 g/mol [5]
Appearance Solid[6]
Solubility Soluble in polar organic solvents[6]
Key Functional Groups Indole N-H, Phenolic Hydroxyl, Acetonitrile, Aryl Bromide[6]

Strategic Synthetic Pathway: From Precursor to a Bis(Indole) Intermediate

The overall strategy focuses on transforming the acetonitrile group into a reactive handle for coupling with a second indole moiety, ultimately leading to the formation of a pyrazinone ring. This requires initial protection of the reactive N-H and O-H groups to ensure selectivity in subsequent steps. The proposed pathway is designed to be convergent, allowing for the synthesis of diverse analogs by varying the second indole coupling partner.

G cluster_0 Phase 1: Precursor Functionalization cluster_1 Phase 2: Bis(Indole) Assembly cluster_2 Phase 3: Core Formation (Future Steps) A 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile B Step 1: N-Boc Protection (Boc)₂O, TEA, DCM A->B C N-Boc Protected Indole B->C D Step 2: O-Methylation NaH, MeI, THF C->D E N-Boc, O-Me Protected Indole D->E F Step 3: Nitrile Hydrolysis NaOH, EtOH/H₂O E->F G Indole-3-acetic Acid Derivative F->G I Step 4: Amide Coupling HATU, DIPEA, DMF G->I H Tryptamine (Second Indole Unit) H->I J Bis(indole) Amide Intermediate I->J K Step 5: Deprotection & Cyclization J->K L Bis(indole) Pyrazinone Core K->L G cluster_0 Indole-3-acetic Acid Derivative cluster_1 Tryptamine cluster_2 Bis(indole) Amide Product A A C C A->C HATU, DIPEA, DMF B B B->C

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Application

Comprehensive NMR Spectroscopic Characterization of 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile

An Application Note for Drug Development Professionals Abstract: This application note provides a detailed guide to the comprehensive structural characterization of 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile, a subs...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract: This application note provides a detailed guide to the comprehensive structural characterization of 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile, a substituted indole derivative of interest in medicinal chemistry and drug development.[1] We present a suite of advanced one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy protocols, including ¹H, ¹³C, COSY, HSQC, and HMBC experiments. The methodologies described herein are designed to provide unambiguous assignment of all proton and carbon resonances, confirming the molecular structure and providing a foundational dataset for quality control, further synthetic modification, and interaction studies. This guide is intended for researchers, scientists, and drug development professionals seeking a robust analytical framework for characterizing complex heterocyclic molecules.

Introduction: The Imperative for Rigorous Structural Verification

2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile is a heterocyclic compound built upon the privileged indole scaffold. Indole derivatives are cornerstones in pharmaceutical research, known for their diverse and potent biological activities.[1] The specific substitution pattern of this molecule—a bromine atom at the 4-position, a hydroxyl group at the 6-position, and an acetonitrile moiety at the 3-position—creates a unique electronic and steric profile that may be exploited for targeted biological interactions.

Given its potential as a synthetic intermediate or an active pharmaceutical ingredient (API), unequivocal structural verification is paramount for regulatory compliance, intellectual property protection, and ensuring the validity of subsequent biological data.[2][3] NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[4] This guide moves beyond simple spectral acquisition to detail a holistic strategy, explaining the rationale behind experimental choices and demonstrating how multi-dimensional correlation experiments work in concert to solve the complete structural puzzle.

Experimental Design and Rationale

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate experimental parameters.

Solvent Selection: A Critical First Step

The choice of a deuterated solvent is the most critical initial parameter, governed primarily by the analyte's solubility.[5] 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile contains a polar hydroxyl (-OH) group and a hydrogen-bonding indole amine (-NH) group, necessitating a polar solvent for sufficient dissolution.

Causality Behind the Choice:

  • Polar Aprotic Solvents are Preferred: Solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ are ideal. They readily dissolve polar compounds and, being aprotic, they slow down the chemical exchange rate of the labile -OH and -NH protons.[5] This results in sharper signals for these protons, allowing for their observation and use in 2D correlation experiments.

  • Avoiding Protic Solvents: Protic solvents like D₂O or methanol-d₄ would lead to rapid deuterium exchange with the -OH and -NH protons, causing their signals to broaden or disappear entirely from the ¹H NMR spectrum.

For the protocols outlined below, DMSO-d₆ is selected as the solvent of choice. It is an excellent solvent for a wide range of organic molecules and its residual proton signal (a quintet at ~2.50 ppm) and carbon signal (~39.52 ppm) are well-documented and typically do not interfere with signals from the analyte.[6]

Protocol: NMR Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

  • Dissolution: Cap the tube and gently vortex or sonicate for 1-2 minutes until the sample is fully dissolved, ensuring a clear, homogeneous solution.

  • Referencing: The residual solvent peak of DMSO-d₆ (δH = 2.50 ppm) will be used as the internal standard for the ¹H spectrum, and its carbon signal (δC = 39.52 ppm) will be used for the ¹³C spectrum.

One-Dimensional (1D) NMR Analysis: The Foundation

1D NMR spectra provide the initial, fundamental information about the chemical environment and count of magnetically distinct nuclei.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through spin-spin coupling.

Experimental Protocol: ¹H Spectrum Acquisition

  • Spectrometer: 500 MHz NMR Spectrometer

  • Pulse Program: Standard single-pulse (zg30)

  • Spectral Width (SWH): 16 ppm (-2 to 14 ppm)

  • Number of Scans (NS): 8

  • Relaxation Delay (D1): 2.0 seconds

  • Acquisition Time (AQ): 4.0 seconds

  • Temperature: 298 K

Anticipated ¹H NMR Data & Interpretation (in DMSO-d₆): The structure contains five non-exchangeable protons and two exchangeable protons.

  • Indole N-H (H1): A broad singlet is expected in the far downfield region, typically δ 11.0-11.5 ppm . Its downfield shift is characteristic of indole N-H protons, which are deshielded by the aromatic ring current and involved in hydrogen bonding.[7]

  • Hydroxyl O-H (6-OH): A broad singlet, typically around δ 9.0-9.5 ppm . Its chemical shift can be variable depending on concentration and residual water content.

  • Aromatic Protons (H2, H5, H7):

    • H2: A singlet or a triplet with small coupling to the N-H, expected around δ 7.3-7.5 ppm .

    • H5 & H7: These two protons on the benzene ring will appear as doublets due to meta-coupling (⁴JHH). H5 is adjacent to the electron-donating -OH group, while H7 is adjacent to the fused pyrrole ring. We predict H5 to be slightly upfield of H7. Expect signals around δ 6.8-7.2 ppm .

  • Methylene Protons (-CH₂CN): A sharp singlet is expected for the two equivalent methylene protons. Their position is influenced by the adjacent aromatic ring and the electron-withdrawing nitrile group, likely appearing around δ 3.8-4.2 ppm .

¹³C{¹H} and DEPT NMR Spectroscopy: The Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum identifies all unique carbon environments. DEPT-135 and DEPT-90 experiments are essential for distinguishing between CH₂, CH, and quaternary carbons.

Experimental Protocol: ¹³C Spectrum Acquisition

  • Spectrometer: 500 MHz NMR Spectrometer (125 MHz for ¹³C)

  • Pulse Program: Standard single-pulse with proton decoupling (zgpg30)

  • Spectral Width (SWH): 240 ppm (-10 to 230 ppm)

  • Number of Scans (NS): 1024

  • Relaxation Delay (D1): 2.0 seconds

  • DEPT-135/90: Acquired using standard pulse programs to confirm carbon multiplicities.

Anticipated ¹³C NMR Data & Interpretation (in DMSO-d₆): The molecule has 10 unique carbon signals.

  • Quaternary Carbons (C3, C3a, C4, C6, C7a): These will be absent in DEPT spectra.

    • C6 (-OH): Expected to be the most downfield aromatic carbon due to the deshielding effect of the attached oxygen, ~δ 150-155 ppm .

    • C3a, C7a: Junction carbons, typically δ 125-135 ppm .

    • C4 (-Br): The heavy bromine atom will induce an upfield shift (heavy atom effect), placing this signal around δ 100-105 ppm .

    • C3 (-CH₂CN): This carbon is shielded and is expected around δ 105-110 ppm .

  • Nitrile Carbon (-CN): A characteristic signal for a nitrile, appearing around δ 117-120 ppm .[8]

  • Methine Carbons (CH): These will appear as positive signals in a DEPT-135 spectrum.

    • C2, C5, C7: Aromatic CH carbons, expected in the range of δ 100-130 ppm .

  • Methylene Carbon (-CH₂CN): This will be a negative signal in the DEPT-135 spectrum, expected in the upfield region around δ 15-20 ppm .

Two-Dimensional (2D) NMR Analysis: Unambiguous Structural Assembly

While 1D NMR provides a list of parts, 2D NMR shows how they are connected. It is an indispensable tool for confirming assignments and elucidating the complete molecular framework.[2][3][9]

Workflow for 2D NMR Characterization

The logical flow of 2D experiments is designed to build the structure piece by piece, from direct correlations to long-range connections.

G cluster_1d 1D NMR Foundation cluster_2d 2D NMR Elucidation cluster_final Final Assignment H1_NMR ¹H NMR (Proton Environments) COSY ¹H-¹H COSY (H-H Connectivity) H1_NMR->COSY Identifies coupled proton systems HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1_NMR->HSQC C13_NMR ¹³C & DEPT NMR (Carbon Skeleton) C13_NMR->HSQC Assigns protonated carbons Structure Unambiguous Structure & Assignments COSY->Structure HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Confirms direct attachments HMBC->Structure Assembles the full molecular framework

Caption: Logical workflow for NMR-based structural elucidation.

¹H-¹H COSY: Mapping Proton Neighbors

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through 2 or 3 bonds.

Experimental Protocol: COSY Acquisition

  • Pulse Program: Standard cosygpqf

  • Data Points (F2 & F1): 2048 x 256

  • Number of Scans (NS): 2 per increment

Application & Expected Correlations: The primary utility for this molecule is to confirm the relationship between the aromatic protons on the benzene portion of the indole ring. A cross-peak is expected between H5 and H7 , confirming their meta-relationship.

¹H-¹³C HSQC: Linking Protons to Carbons

Heteronuclear Single Quantum Coherence (HSQC) maps each proton to the carbon atom it is directly attached to (¹JCH). This is the most reliable way to assign protonated carbons.[10]

Experimental Protocol: HSQC Acquisition

  • Pulse Program: Standard hsqcedetgpsisp2.3

  • Spectral Width (F2 x F1): 16 ppm x 240 ppm

  • ¹JCH Coupling Constant: Optimized for 145 Hz

Application & Expected Correlations:

  • H2 will show a correlation to C2.

  • H5 will show a correlation to C5.

  • H7 will show a correlation to C7.

  • The methylene protons (-CH₂) will show a strong correlation to their attached carbon.

¹H-¹³C HMBC: Assembling the Skeleton

Heteronuclear Multiple Bond Correlation (HMBC) is the key experiment for final structure confirmation. It reveals correlations between protons and carbons over 2 to 3 bonds (²JCH, ³JCH), allowing for the assignment of non-protonated (quaternary) carbons and piecing together molecular fragments.[10][11]

Experimental Protocol: HMBC Acquisition

  • Pulse Program: Standard hmbcgpndqf

  • Spectral Width (F2 x F1): 16 ppm x 240 ppm

  • Long-Range Coupling Constant: Optimized for 8 Hz

Application & Key Expected Correlations: HMBC provides the definitive connections across the molecule.

Caption: Predicted key HMBC correlations for structural assembly.

  • -CH₂- Protons: These are critical. They should correlate to the nitrile carbon (-CN), their point of attachment (C3), the adjacent indole carbon (C2), and the quaternary bridgehead carbon (C3a). This series of correlations firmly places the acetonitrile group at the C3 position.

  • N-H Proton: The indole N-H proton will show correlations to C2, C3a, and C7a, defining the pyrrole ring portion of the scaffold.

  • Aromatic Protons: H5 will correlate to C4, C6, and C7, while H7 will correlate to C5, C6, and C7a. These correlations confirm the substitution pattern on the benzene ring.

Data Summary and Final Assignments

Based on the combined analysis of 1D and 2D NMR data, a complete and unambiguous assignment of all signals can be made. The following table represents the expected data for 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile in DMSO-d₆ at 500 MHz.

Table 1: Summary of ¹H and ¹³C NMR Data

PositionAssignment¹H δ (ppm)MultiplicityJ (Hz)¹³C δ (ppm)DEPT-135
1N-H~11.2br s---
2C-H~7.40s-~125.5CH (+)
3C---~108.0Quat (0)
3aC---~128.5Quat (0)
4C-Br---~102.0Quat (0)
5C-H~7.05d~2.0~122.0CH (+)
6C-OH---~152.0Quat (0)
6-OHO-H~9.2br s---
7C-H~6.90d~2.0~98.0CH (+)
7aC---~134.0Quat (0)
8-CH₂-~3.95s-~16.5CH₂ (-)
9-CN---~118.0Quat (0)

Table 2: Summary of Key 2D NMR Correlations

Proton (δH)COSY Correlations (δH)HSQC Correlation (δC)Key HMBC Correlations (δC)
N-H (~11.2)--C2, C3a, C7a
H-2 (~7.40)-C2 (~125.5)C3, C3a, C7a, -CH₂
H-5 (~7.05)H-7 (~6.90)C5 (~122.0)C4, C6, C7, C3a
H-7 (~6.90)H-5 (~7.05)C7 (~98.0)C5, C6, C7a
-CH₂- (~3.95)-C8 (~16.5)C2, C3, C3a, -CN

Conclusion

The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive method for the complete structural characterization of 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile. The protocols and interpretive framework detailed in this application note establish an analytical gold standard for this molecule. This self-validating system ensures high confidence in the molecular structure, which is a critical prerequisite for all subsequent stages of research and drug development, from quality control of synthetic batches to the interpretation of structure-activity relationships (SAR).

References

  • Ahmed, R. (2025, May 15). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Radinka Journal of Health Science, 2(4), 391-397. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (A similar resource is available at: [Link])

  • Ahmed, R. (2025, May 2). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. ResearchGate. [Link]

  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]

  • Science.gov. cosy hsqc hmbc: Topics by Science.gov. [Link]

  • Ahmed, R. (2024, October 12). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. Preprints.org. [Link]

  • Ahmed, R. (2024, October 12). (PDF) The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. ResearchGate. [Link]

  • Berkessel, A., et al. (2025, May 9). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. MDPI. [Link]

  • Ilgın, S., et al. (2008, October 4). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Taylor & Francis Online. [Link]

  • Wang, Y., et al. (2018, August 9). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. PMC. [Link]

  • Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 863-872. [Link]

  • PubChem. Acetonitrile. [Link]

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile

Welcome to the Technical Support Center for handling 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile . This highly functionalized indole derivative is a critical intermediate in drug development and biochemical research.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile . This highly functionalized indole derivative is a critical intermediate in drug development and biochemical research. However, its unique structural features make it highly susceptible to environmental degradation.

This guide provides mechanistic troubleshooting, FAQs, and self-validating protocols to ensure the integrity of your Active Pharmaceutical Ingredient (API) across its lifecycle.

Section 1: Mechanistic Pathways of Degradation

To prevent degradation, we must first understand the chemical causality behind it. The molecule possesses three distinct vulnerabilities:

  • Oxidative Polymerization (The 6-Hydroxyindole Core): The hydroxyl group at the C6 position donates electron density into the indole ring system. This makes the pyrrole ring highly nucleophilic and exceptionally vulnerable to electrophilic attack by molecular oxygen (O₂) and reactive oxygen species (ROS). Oxidation typically yields quinone-imine intermediates that rapidly couple and polymerize into dark, melanin-like aggregates[1].

  • Photolytic Cleavage (The C-Br Bond): The carbon-bromine bond at the C4 position is susceptible to homolytic cleavage when exposed to UV or high-intensity visible light. This generates highly reactive aryl radicals that abstract hydrogen from solvents or initiate cross-linking[2].

  • Hydrolysis (The Nitrile Group): While generally stable, the acetonitrile moiety can undergo slow hydrolysis to an amide or carboxylic acid if exposed to ambient moisture combined with pH extremes.

MechanisticPathways API 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile (Intact API) Oxidation Oxidation Trigger: O2, ROS, Metals API->Oxidation Electron-rich 6-OH Photo Photolysis Trigger: UV/Vis Light API->Photo Weak C-Br bond Hydrolysis Hydrolysis Trigger: H2O, pH Extremes API->Hydrolysis Nitrile hydration Quinone Quinone-imines & Melanin-like Polymers (Brown/Black) Oxidation->Quinone Debromo Debrominated Indole + Aryl Radicals Photo->Debromo Amide Indole-3-acetamide / Acetic Acid Hydrolysis->Amide

Caption: Primary degradation pathways of 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile.

Section 2: Troubleshooting & FAQs

Q1: My freshly synthesized white/off-white powder turned dark brown after a month in the desiccator. What went wrong? A: This is the hallmark of oxidative polymerization. Even in a desiccator, ambient oxygen is present. The 6-hydroxyindole core undergoes auto-oxidation to form quinone-imines, which then couple to form dark-colored polymers[3]. Causality & Fix: Desiccation only removes moisture, not oxygen. You must store the compound under an inert atmosphere. Argon is preferred over Nitrogen because it is denser and effectively blankets the solid, kinetically slowing the oxidation rate.

Q2: During LC-MS analysis, I noticed a new peak with a mass of [M-79/81]. Why is the bromine atom missing? A: You are observing photolytic debromination. The C-Br bond absorbs UV light (often from ambient laboratory fluorescent lights or sunlight), leading to homolytic cleavage[2]. Causality & Fix: The resulting radical abstracts a proton from the environment, leaving a debrominated indole. To prevent this, all handling must be done under amber lighting, and storage containers must be opaque or made of amber glass.

Q3: I prepared a stock solution in DMSO for my assays, but its potency dropped by 40% over 48 hours. Why? A: DMSO is hygroscopic and often contains trace amounts of water and oxidizing impurities. Furthermore, dissolving the compound increases molecular mobility, massively accelerating both oxidation and hydrolysis compared to the solid state. Causality & Fix: Never store hydroxyindoles as solutions for long periods. Prepare stock solutions immediately before use. If short-term storage is unavoidable, degas the solvent by sparging with Argon for 15 minutes prior to dissolution to remove dissolved O₂.

Section 3: Quantitative Storage Guidelines

To standardize handling, we have synthesized the stability data into a matrix based on .

Storage ConditionTemperatureAtmosphereContainer TypeExpected Shelf-LifePrimary Risk Mitigated
Long-Term (Solid) -20°CArgon (Purged)Amber Glass + PTFE Seal> 24 MonthsOxidation, Photolysis, Thermal
Short-Term (Solid) 2°C to 8°CArgon (Purged)Amber Glass3 - 6 MonthsThermal degradation
Working Bench (Solid) 20°C to 25°CAmbientClear Glass< 48 HoursNone (High risk of browning)
Solution (DMSO/Buffer) 4°CDegassed (Ar)Amber HPLC Vial< 12 HoursHydrolysis, Solvolysis

Section 4: Self-Validating Experimental Protocols

Protocol A: Inert Aliquoting and Long-Term Storage Preparation

Design Principle: This protocol incorporates a visual and mass-based verification step to ensure the integrity of the seal before placing the API into long-term storage, creating a self-validating system.

  • Preparation: Dry the API in a vacuum oven at 30°C (under -0.1 MPa) for 12 hours to remove residual moisture.

    • Causality: Water acts as a nucleophile and a medium for proton-transfer, accelerating both nitrile hydrolysis and oxidation.

  • Aliquot: Transfer the dried powder into pre-weighed 2 mL amber glass vials. Do not exceed 25% of the vial's volume.

  • Purge: Insert an Argon gas line (fitted with a sterile 0.22 µm filter) into the vial, keeping the tip 1 cm above the powder. Purge at a low flow rate for 30 seconds.

    • Causality: Argon is heavier than air (density 1.78 g/L vs 1.22 g/L) and effectively displaces oxygen at the solid interface without disturbing the powder.

  • Seal: Immediately cap the vial with a PTFE-lined crimp seal. Wrap the seam tightly with Parafilm.

  • Validation Check: Weigh the final sealed vial and record this weight. After 1 month of storage, re-weigh the vial. A weight change of >0.1% indicates a compromised seal (moisture ingress). If the powder shows any yellowing/browning, the Argon purge was insufficient and the batch must be re-purified.

Protocol B: Forced Degradation Study (Stability Indicating Assay)

To validate your analytical methods (e.g., HPLC-UV), you must prove they can successfully separate the intact API from its degradants.

  • Hydrolytic Stress: Dissolve 1 mg of API in 1 mL of 0.1 N HCl (Acid) and another 1 mg in 0.1 N NaOH (Base). Incubate at 40°C for 24 hours. Neutralize before injection.

  • Oxidative Stress: Dissolve 1 mg of API in 1 mL of 3% H₂O₂. Incubate at room temperature for 6 hours.

  • Photolytic Stress: Spread 2 mg of solid API in a thin layer on a petri dish. Expose to 1.2 million lux hours of visible light and 200 watt hours/m² of UV light.

  • Analysis & Validation: Inject all samples into the HPLC.

    • Self-Validation Check: The mass balance (sum of API peak area + degradant peak areas) must equal ~100% of the control. If it does not, degradants are either not eluting or lack UV chromophores, requiring a change in gradient or detector (e.g., switching to ELSD or MS).

StabilityWorkflow Start Initiate Forced Degradation Hydro Hydrolytic Stress (0.1N HCl / NaOH, 40°C) Start->Hydro Oxid Oxidative Stress (3% H2O2, 25°C) Start->Oxid Light Photolytic Stress (UV/Vis Exposure) Start->Light HPLC HPLC-UV/MS Analysis (Assess Mass Balance) Hydro->HPLC Oxid->HPLC Light->HPLC Valid Method Validated (All degradants resolved) HPLC->Valid Mass Balance ~100% Invalid Method Invalid (Adjust gradient/detector) HPLC->Invalid Mass Balance <90%

Caption: Workflow for validating stability-indicating assays via forced degradation.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / EMA URL:[Link]

  • Visible Light Photocatalytic Aerobic Oxygenation of Indoles and pH as a Chemoselective Switch Source: ACS Catalysis URL:[Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives Source: Frontiers in Microbiology (via PMC/NIH) URL:[Link]

  • Opinion on 6-Hydroxyindole Source: Scientific Committee on Consumer Products (SCCP) - European Commission URL:[Link]

Sources

Optimization

Technical Support Center: Advanced Purification of 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when isolating highly functionalized indoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when isolating highly functionalized indoles. The purification of 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile is particularly demanding due to the conflicting physicochemical properties of its functional groups.

This guide is designed for drug development professionals and provides mechanistic troubleshooting, decision matrices, and self-validating protocols to ensure high-yield, high-purity isolation.

Section 1: Molecular Profiling & Purification Strategy

To design a successful purification workflow, we must first understand the causality behind the molecule's chromatographic behavior. The presence of a phenolic hydroxyl group on an electron-rich indole core creates specific vulnerabilities during separation.

Table 1: Physicochemical Profiling & Chromatographic Impact
Structural FeaturePhysicochemical PropertyChromatographic Impact & Causality
6-Hydroxy Group pKa ~9.5 (Phenolic)Acts as a strong hydrogen-bond donor. Causes severe tailing on bare silica gel. Requires acidic modifiers in RP-HPLC to suppress ionization.
Indole Core Electron-rich heterocycleHighly susceptible to acid-catalyzed polymerization and autoxidation. Prolonged exposure to unbuffered silica must be avoided.
4-Bromo Group Heavy, hydrophobic atomIncreases overall lipophilicity. Improves retention on C18 stationary phases and provides a rigid handle that aids in crystal lattice packing.
Acetonitrile Group Moderately polar dipoleStable under mild conditions. Provides differential solubility in Ethyl Acetate/Hexane mixtures, making it ideal for anti-solvent recrystallization.
Purification Decision Matrix

PurificationWorkflow Crude Crude Mixture 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile Assess LC-MS / TLC Assessment Crude->Assess LowPurity < 80% Purity High Impurity Load Assess->LowPurity HighPurity > 80% Purity Minor Impurities Assess->HighPurity Flash Normal-Phase Flash (Acid-Modified Silica) LowPurity->Flash Gram scale Prep Reversed-Phase HPLC (C18, 0.1% Formic Acid) LowPurity->Prep Milligram scale HighPurity->Prep Ultra-high purity Recryst Recrystallization (EtOAc / Hexane) HighPurity->Recryst Scalable Pure Purified Target Compound (> 98% Purity) Flash->Pure Prep->Pure Recryst->Pure

Workflow for selecting the optimal purification strategy based on crude purity and scale.

Section 2: Troubleshooting & FAQs

Q1: My compound severely tails on normal-phase silica gel, and the recovered yield is unexpectedly low. What is the mechanistic cause, and how can I resolve it? Answer: The severe tailing is caused by the 6-hydroxy group, which acts as a strong hydrogen-bond donor, interacting tightly with the free silanol groups on the silica stationary phase. The low yield is due to on-column degradation. Indoles are notoriously sensitive to the acidic nature of standard silica gel, which catalyzes polymerization and irreversible binding (1)[1]. Solution: While adding 1% triethylamine (Et3N) is a common fix to deactivate silica for basic indoles (2)[2], the acidic phenolic proton (pKa ~9.5) creates a conflict; Et3N can partially deprotonate the phenol, causing it to stick to the column. Instead, switch to Reversed-Phase (RP-HPLC) or use a normal-phase system with a weak acidic modifier (e.g., 1% Acetic Acid in Hexane/EtOAc) to suppress phenol ionization while working quickly to minimize acid-catalyzed core degradation.

Q2: I am observing a +16 Da impurity in my LC-MS after leaving the crude mixture on the bench. What is it, and how do I remove it? Answer: This is a classic autoxidation byproduct. The electron-donating 6-hydroxy group increases the electron density of the indole ring, making the C2/C3 positions highly susceptible to attack by molecular oxygen (especially under light or mild acid exposure). This forms a hydroperoxide intermediate that rearranges into an oxindole (+16 Da). Solution: Always handle the crude mixture under an inert atmosphere (Argon/N2). To remove the oxindole, use Preparative RP-HPLC. The oxindole is significantly more polar due to the introduced carbonyl oxygen and will elute much earlier than the target compound.

AutoxidationPathway Target Target Indole (Electron-Rich Core) Intermediate C3-Hydroperoxide Intermediate Target->Intermediate Autoxidation O2 O2 (Air) Light / Acid O2->Intermediate Oxindole Oxindole Byproduct (+16 Da) Intermediate->Oxindole Rearrangement

Mechanism of indole autoxidation leading to the common +16 Da oxindole impurity.

Q3: During scale-up, column chromatography becomes a bottleneck. Can I isolate the target compound via recrystallization? Answer: Yes. For solid indole derivatives with an initial crude purity of >85%, recrystallization is an excellent, scalable method to obtain highly pure material without the risks of chromatography (2)[2]. Similar crystallization strategies have been successfully employed for other bromoindole derivatives to achieve near-gram quantities of >98% pure material (3)[3]. We recommend an anti-solvent approach using Ethyl Acetate and Hexane (see Protocol B).

Section 3: Validated Experimental Protocols

Protocol A: Preparative RP-HPLC Isolation (Milligram to Gram Scale)

This protocol utilizes Formic Acid (FA) instead of Trifluoroacetic Acid (TFA). While TFA is a stronger ion-pairing agent, FA is gentler on the indole core during post-purification lyophilization, preventing concentration-induced degradation.

Self-Validating System Check: Before injecting the entire batch, perform a 10 µL analytical injection to verify that the sample remains fully soluble in the initial gradient conditions (10% MeCN). If the sample precipitates, increase the starting organic composition to 20%.

Column: C18 Preparative Column (e.g., 19 x 250 mm, 5 µm) Detection: UV at 254 nm (Nitrile/Aromatic) and 280 nm (Indole core)

Table 2: Preparative HPLC Gradient
Time (min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)Flow Rate (mL/min)System State
0.0901020.0Equilibration
2.0901020.0Sample Loading
15.0307020.0Target Elution
17.059520.0Column Wash
20.0901020.0Re-equilibration

Post-Purification: Immediately freeze the collected fractions on dry ice and lyophilize in the dark to prevent autoxidation.

Protocol B: Anti-Solvent Recrystallization (Scale-up)

This method exploits the differential solubility of the molecule, utilizing the polar acetonitrile and phenol groups for dissolution in Ethyl Acetate, and forcing crystallization via the hydrophobic 4-bromo group upon the addition of Hexane.

  • Dissolution: Place the crude solid (>85% purity) in a round-bottom flask. Add the minimum amount of hot Ethyl Acetate (approx. 60 °C) required to completely dissolve the solid.

  • Filtration (QC Checkpoint): Perform a hot gravity filtration to remove insoluble polymeric impurities. Self-Validation: The filtrate should be a clear, pale yellow solution. A dark brown tint indicates severe oxidation, requiring a silica plug before proceeding.

  • Anti-Solvent Addition: While maintaining gentle stirring and heat, add hot Hexane dropwise until the solution just becomes cloudy (the cloud point).

  • Crystallization: Remove the flask from the heat source. Allow it to cool ambiently to room temperature over 2 hours, then transfer to an ice bath (0 °C) for 1 hour to maximize lattice formation.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold Hexane. Dry under high vacuum for 12 hours.

Section 4: References

  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 Source: PubMed Central (PMC) / NIH URL:[Link][3]

  • Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond Source: MDPI URL:[Link][4]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile and 5-bromoindole-3-acetonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Indole Scaffold and the Impact of Substitution The indole nucleus is a cornerstone of medicinal chemistry, forming the structur...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indole Scaffold and the Impact of Substitution

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and pharmaceutical agents.[1][2] Its electron-rich nature makes it a versatile template for chemical modification, yet this inherent reactivity is profoundly influenced by the substituents adorning its bicyclic framework. Halogenated indoles, in particular, are pivotal intermediates, offering a handle for further functionalization through modern cross-coupling methodologies.[1][3]

This guide provides an in-depth comparison of the chemical reactivity of two strategically substituted indole-3-acetonitrile derivatives: 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile (Molecule A) and 5-bromoindole-3-acetonitrile (Molecule B). Both molecules share a bromo-substituent and the valuable indole-3-acetonitrile motif, a precursor for tryptamines and other bioactive compounds.[4] However, the distinct placement of the bromine atom and the presence of a hydroxyl group in Molecule A create a fascinating dichotomy in their chemical behavior. Understanding these differences is paramount for their rational application in complex synthetic campaigns aimed at novel therapeutic agents.

Structural and Electronic Analysis: A Tale of Two Indoles

The reactivity of an aromatic system is dictated by the electronic effects of its substituents. The interplay of inductive and resonance effects determines the electron density at various positions, governing the molecule's susceptibility to electrophilic or nucleophilic attack.

  • Molecule A: 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile is a trisubstituted indole.

    • 6-Hydroxy (-OH): A powerful activating group that donates electron density to the ring via resonance (+R effect). It is strongly ortho, para-directing.

    • 4-Bromo (-Br): An electron-withdrawing group via induction (-I effect) but an ortho, para-director due to its ability to donate a lone pair via resonance (+R effect). Overall, it is a deactivating group.

    • 3-Acetonitrile (-CH₂CN): An electron-withdrawing group through induction (-I effect).

  • Molecule B: 5-bromoindole-3-acetonitrile is a disubstituted indole.

    • 5-Bromo (-Br): A deactivating, ortho, para-directing group.

    • 3-Acetonitrile (-CH₂CN): An electron-withdrawing group.

The dominant electronic feature of Molecule A is the strongly activating 6-hydroxy group, which is expected to significantly increase the nucleophilicity of the indole core compared to Molecule B.

G cluster_A Molecule A: Electronic Effects cluster_B Molecule B: Electronic Effects A 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile A_OH 6-OH (+R, -I) Strongly Activating A->A_OH A_Br 4-Br (-I, +R) Deactivating A->A_Br A_CN 3-CH₂CN (-I) Withdrawing A->A_CN B 5-bromoindole-3-acetonitrile B_Br 5-Br (-I, +R) Deactivating B->B_Br B_CN 3-CH₂CN (-I) Withdrawing B->B_CN

Caption: Electronic contributions of substituents in the two indole derivatives.

Comparative Reactivity Analysis

Electrophilic Aromatic Substitution (EAS)

The indole ring is inherently electron-rich and highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic by a significant margin (10¹³ times more reactive than benzene).[5] However, in both Molecule A and B, the C3 position is occupied by the acetonitrile side chain, forcing electrophilic attack to occur at other positions on the bicyclic system.

Molecule A (4-Bromo-6-hydroxy): The reactivity is dominated by the powerfully activating 6-hydroxy group. This group directs incoming electrophiles to the C5 and C7 positions (ortho and para to itself).

  • Attack at C5: This position is sterically hindered by the adjacent bromo-substituent at C4.

  • Attack at C7: This position is sterically accessible and strongly activated by the para -OH group.

Molecule B (5-Bromo): This molecule lacks a strong activating group. The pyrrole ring, though generally more reactive than the benzene ring, is deactivated by the adjacent C3-substituent. The 5-bromo group deactivates the benzene ring but directs incoming electrophiles to the C4 and C6 positions.

  • Attack at C2: While possible, attack at C2 leads to a less stable carbocation intermediate compared to attack at C3 in a typical indole.[6] With C3 blocked, it remains a potential, albeit less favored, site.

  • Attack at C4 and C6: These positions on the benzene ring are ortho to the directing bromo group.

  • Attack at C7: This position is meta to the bromo group and generally not favored.

EAS_Comparison mol_A Molecule A (4-Br, 6-OH) C3 Position Blocked act_A Strong Activation by 6-OH group mol_A->act_A mol_B Molecule B (5-Br) C3 Position Blocked deact_B Net Deactivation by 5-Br and 3-CH₂CN mol_B->deact_B dir_A dir_A act_A->dir_A dir_B dir_B deact_B->dir_B steric_A C5 Sterically Hindered by 4-Br dir_A->steric_A outcome_B Predicted Outcome: Attack at C4 and C6 (Slow Reaction, Mixture) dir_B->outcome_B outcome_A Predicted Outcome: Highly Regioselective Attack at C7 (Fast Reaction) steric_A->outcome_A

Caption: Logical workflow for predicting the site of electrophilic aromatic substitution.

N-H Acidity and N-Substitution

The indole N-H proton is weakly acidic (pKa ≈ 21 in DMSO for indole) and can be removed by a strong base like sodium hydride (NaH) to form the indolide anion.[8] This anion is a potent nucleophile, readily undergoing alkylation or acylation.

  • Electronic Influence: Both molecules possess electron-withdrawing groups (-Br, -CH₂CN), which stabilize the resulting anion and thus increase the acidity of the N-H proton compared to unsubstituted indole. Molecule A also has an electron-donating -OH group, but its inductive withdrawing effect and the additional -Br at C4 likely result in a similar or slightly higher N-H acidity compared to Molecule B.

  • Reactivity: Both molecules should undergo N-substitution readily upon treatment with a suitable base and electrophile. The choice of base is critical; strong, non-nucleophilic bases like NaH are ideal for complete deprotonation, while weaker bases like K₂CO₃ in a polar aprotic solvent may be sufficient for reaction with highly reactive electrophiles.

Nucleophilic Aromatic Substitution (NAS) and Cross-Coupling

The bromine atoms on both molecules serve as synthetic handles for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

  • Molecule A (4-Bromo): The C4-Br bond is sterically more encumbered due to the adjacent C3-substituent. This may require more specialized catalysts or harsher reaction conditions for efficient cross-coupling compared to a less hindered position.

  • Molecule B (5-Bromo): The C5-Br bond is sterically accessible, making it an excellent candidate for a wide range of standard cross-coupling reactions. This position is commonly used to introduce diverse functionality in drug discovery programs.[3][9]

Direct nucleophilic aromatic substitution (NAS), where a nucleophile displaces the bromide, is generally difficult on electron-rich indole rings.[10] It would require harsh conditions or the presence of additional, powerful electron-withdrawing groups, and is not a primary pathway for these substrates under typical conditions.

Side-Chain Reactivity

The acetonitrile side chain (-CH₂CN) offers its own reactive sites.

  • α-Proton Acidity: The methylene protons (α to the cyano group) are acidic and can be removed by a strong base to form a carbanion. This nucleophile can then be alkylated or react with other electrophiles. This reactivity is expected to be comparable for both molecules.

  • Nitrile Group Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (indole-3-acetic acid derivative) or an amide.

  • Nitrile Group Reduction: The cyano group can be reduced (e.g., with LiAlH₄ or catalytic hydrogenation) to form a primary amine, yielding the corresponding tryptamine derivative. This is a key transformation in the synthesis of many neuroactive compounds.

Quantitative Data Summary

While direct experimental kinetic data for these specific molecules is not widely published, we can summarize their key structural and predicted properties for comparison.

Property2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile (A)5-bromoindole-3-acetonitrile (B)Justification / Reference
Molecular Formula C₁₀H₇BrN₂OC₁₀H₇BrN₂-
Molecular Weight 251.08 g/mol 235.09 g/mol -
Predicted EAS Rate FastSlowMolecule A is activated by the 6-OH group.
Predicted EAS Site C7C4 / C6Governed by directing effects of -OH vs. -Br.[6]
N-H Acidity Higher than indoleHigher than indoleIncreased by electron-withdrawing groups.[8]
Cross-Coupling Feasible (sterically hindered)Highly Feasible (sterically accessible)Proximity of C3-substituent in A creates steric challenge.

Experimental Protocols

To validate the predicted reactivity, a series of standardized experiments should be performed. The following protocols serve as a template for such a comparative study.

Protocol 1: Comparative N-Alkylation (Illustrative)

This protocol outlines the N-alkylation using benzyl bromide as a representative electrophile. The choice of NaH ensures complete deprotonation, allowing for a comparison based primarily on the substrates' intrinsic properties.

Objective: To compare the rate and yield of N-benzylation for Molecules A and B.

Materials:

  • Substrate (Molecule A or B)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq.).

  • Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove mineral oil, and carefully decant the hexanes.

  • Add anhydrous DMF (0.2 M relative to substrate). Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve the indole substrate (Molecule A or B, 1.0 eq.) in a minimal amount of anhydrous DMF.

  • Add the substrate solution dropwise to the stirred NaH suspension at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. This step generates the indolide anion.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15 minutes, eluting with a hexane/EtOAc mixture. The product spot should be less polar than the starting material.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.

  • Dilute the mixture with water and extract with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzylated product.

Self-Validation: The progress is monitored by TLC, allowing for a qualitative assessment of reaction rate. The final product is purified by chromatography and its identity confirmed by NMR and MS analysis, ensuring the protocol's validity.

Protocol 2: Vilsmeier-Haack Formylation (A Representative EAS)

The Vilsmeier-Haack reaction is a classic electrophilic aromatic substitution that introduces a formyl group (-CHO) onto an electron-rich aromatic ring. This would be an ideal test for the predicted regioselectivity.

Objective: To determine the site of electrophilic formylation on Molecules A and B.

Materials:

  • Substrate (Molecule A or B)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add anhydrous DMF (used as solvent and reagent). Cool to 0 °C.

  • Slowly add phosphorus oxychloride (1.5 eq.) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at 0 °C to pre-form the Vilsmeier reagent ([CHCl=N(CH₃)₂]⁺Cl⁻).

  • Dissolve the indole substrate (Molecule A or B, 1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction to 0 °C and carefully pour it onto crushed ice.

  • Basify the aqueous mixture to pH 9-10 by the slow addition of 1 M NaOH solution.

  • Stir the mixture for 1 hour to hydrolyze the iminium intermediate.

  • Extract the product with DCM or EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography. The structure of the resulting aldehyde should be determined by 1D and 2D NMR spectroscopy (e.g., NOESY, HMBC) to unambiguously identify the position of formylation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Parallel Reaction cluster_analysis Analysis & Comparison prep_A Prepare Solution of Molecule A react_A Subject A to Reaction Conditions (e.g., N-Alkylation) prep_A->react_A prep_B Prepare Solution of Molecule B react_B Subject B to Reaction Conditions (e.g., N-Alkylation) prep_B->react_B monitor Monitor both reactions (TLC, LC-MS) react_A->monitor react_B->monitor workup Identical Workup & Purification monitor->workup characterize Characterize Products (NMR, MS, Yield) workup->characterize compare Compare Rate, Yield, & Regioselectivity characterize->compare

Caption: A generalized workflow for a comparative reactivity study.

Conclusion and Outlook

While structurally similar, 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile and 5-bromoindole-3-acetonitrile exhibit markedly different reactivity profiles, driven primarily by the presence of the 6-hydroxy group in the former.

  • 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile (Molecule A) is an activated indole system poised for highly regioselective electrophilic substitution at the C7 position. Its C4-bromo group, while a useful handle for cross-coupling, is sterically hindered. This molecule is an ideal substrate for building complexity at the C7 position while retaining the core indole-3-acetonitrile structure.

  • 5-bromoindole-3-acetonitrile (Molecule B) is a deactivated indole system where electrophilic attack is slower and less selective, likely occurring on the benzene ring at C4 or C6. Its key strength lies in the synthetically versatile and sterically accessible C5-bromo position, making it a workhorse intermediate for diversification via cross-coupling chemistry.

For drug development professionals, the choice between these two building blocks depends entirely on the synthetic strategy. If the goal is to functionalize the C7 position of the indole core, Molecule A is the superior choice. If the objective is to use the bromine as a primary point of diversification through cross-coupling, Molecule B offers a more reliable and sterically unencumbered starting point. This guide provides the foundational chemical logic to make that strategic decision.

References

  • EvitaChem. (n.d.). 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromoindole: A Versatile Intermediate Driving Innovation in Pharmaceutical Chemistry. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2639. Available from: [Link]

  • Somei, M., & Yamada, F. (2004). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 63(7), 1545. Available from: [Link]

  • Mayr, H., et al. (2006). Nucleophilic Reactivities of Indoles. The Journal of Organic Chemistry, 71(24), 9053–9062. Available from: [Link]

  • Lumen Learning. (n.d.). Electrophilic Aromatic Substitution. Organic Chemistry II. Retrieved from [Link]

  • Kumar, V., & Gupta, G. (2014). Biomedical Importance of Indoles. Journal of Drug Delivery and Therapeutics, 4(1), 1-2. Available from: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole. Retrieved from [Link]

  • Al-Mousawi, S. M., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules, 29(13), 3042. Available from: [Link]

  • LibreTexts Chemistry. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • Designer-Drug.com Forum Archives. (n.d.). Synthesis of 5-Bromo Indole. Retrieved from [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile: LC-HRESI-MS/MS vs. GC-EI-MS

Introduction & Analytical Challenge 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile ( C10​H7​BrN2​O ) is a highly functionalized synthetic intermediate critical to the development of marine alkaloid analogs and targeted...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenge

2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile ( C10​H7​BrN2​O ) is a highly functionalized synthetic intermediate critical to the development of marine alkaloid analogs and targeted pharmaceutical agents . Structurally, it presents a unique analytical challenge: it contains a thermally labile C3-acetonitrile side chain, a polar C6-hydroxyl group, and a C4-bromine atom that heavily influences the electron density of the indole core.

For structural elucidation and quantitative tracking in complex matrices, researchers must choose the appropriate mass spectrometry platform. This guide objectively compares the performance, mechanistic fragmentation, and experimental workflows of Liquid Chromatography-High-Resolution Electrospray Ionization Tandem Mass Spectrometry (LC-HRESI-MS/MS) against Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) .

Platform Comparison: Soft vs. Hard Ionization

The choice between LC-MS and GC-MS dictates not only the sample preparation but the fundamental gas-phase chemistry of the molecule.

  • LC-HRESI-MS/MS (Soft Ionization): Ideal for preserving the intact molecule. ESI generates the even-electron [M+H]+ precursor ion. The characteristic 1:1 isotopic ratio of 79Br and 81Br serves as a built-in mass tag, allowing for the rapid identification of bromine-containing fragments using data-independent precursor isolation (DIPIC-Frag) methods .

  • GC-EI-MS (Hard Ionization): Operates at 70 eV, inducing extensive fragmentation to provide a highly reproducible structural fingerprint. However, the free hydroxyl (-OH) and amine (-NH) groups make the molecule highly polar and susceptible to thermal degradation. To mitigate column tailing, chemical derivatization (e.g., trimethylsilylation) is strictly required prior to GC analysis .

G cluster_LC LC-HRESI-MS/MS Pathway cluster_GC GC-EI-MS Pathway Start 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile Sample LC_Prep Dilution in MeOH/H2O (0.1% FA) Start->LC_Prep GC_Prep Derivatization (BSTFA + 1% TMCS) Start->GC_Prep LC_Sep UHPLC C18 Separation LC_Prep->LC_Sep LC_MS ESI(+) Orbitrap/Q-TOF Soft Ionization LC_Sep->LC_MS Data Data Analysis & Isotopic Pattern Recognition LC_MS->Data GC_Sep Capillary GC Separation GC_Prep->GC_Sep GC_MS 70 eV Electron Ionization Hard Ionization GC_Sep->GC_MS GC_MS->Data

Analytical workflow comparing LC-HRESI-MS/MS and GC-EI-MS for brominated indole characterization.

Self-Validating Experimental Protocols

Protocol A: LC-HRESI-MS/MS Workflow

This protocol utilizes acidic modifiers to suppress the ionization of the C6-hydroxyl group (which naturally favors negative mode) and drive protonation onto the basic nitrogen of the nitrile/indole .

  • Sample Preparation: Dissolve the standard in LC-MS grade methanol to 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50% aqueous methanol containing 0.1% Formic Acid (FA).

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 × 100 mm, 1.7 µm). Utilize a gradient elution of Water (0.1% FA) and Acetonitrile (0.1% FA) at a flow rate of 0.3 mL/min.

  • Mass Spectrometry: Operate the Q-TOF or Orbitrap in positive ESI mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Tandem MS (MS/MS): Isolate the precursor isotopic cluster ( m/z 251.0 / 253.0) and apply Higher-energy Collisional Dissociation (HCD) at normalized collision energies (NCE) of 20, 30, and 40 eV.

  • Validation Check: Confirm the presence of the 1:1 isotopic doublet at m/z 251.0/253.0 in the MS1 full scan before proceeding to MS/MS. A deviation from this ratio indicates isobaric matrix interference.

Protocol B: GC-EI-MS Workflow (with TMS Derivatization)

Because 3-bromoindole derivatives can decompose rapidly at ambient temperatures , derivatization is mandatory to stabilize the molecule for gas-phase transit.

  • Sample Preparation: Transfer 100 µg of the compound into a glass autosampler vial and evaporate to complete dryness under a gentle stream of nitrogen.

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine. Seal the vial and incubate at 60°C for 30 minutes to form the di-TMS derivative (O-TMS and N-TMS).

  • Chromatographic Separation: Inject 1 µL in splitless mode onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Program the oven: hold at 100°C for 2 min, ramp at 15°C/min to 300°C, and hold for 5 min.

  • Mass Spectrometry: Operate the MS in electron ionization (EI) mode at 70 eV. Set the ion source temperature to 230°C and scan from m/z 50 to 500.

  • Validation Check: Monitor the m/z 73 ion (trimethylsilyl cation) and the shift of the molecular ion to m/z 394/396 (di-TMS) to confirm 100% derivatization efficiency.

Mechanistic Fragmentation Causality

The fragmentation of 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile is governed by the stability of the indole core and the lability of the C3-acetonitrile side chain.

In ESI-MS/MS , the even-electron protonated molecule [M+H]+ ( m/z 251/253) undergoes a highly favored β -cleavage of the acetonitrile group. The neutral loss of ketenimine ( CH2​=C=NH , 41 Da) yields a resonance-stabilized bromohydroxy-indolium cation at m/z 210/212. This cleavage is mechanistically driven by the electron-donating effect of the C6-hydroxyl group, which stabilizes the resulting positive charge on the aromatic system.

Subsequent fragmentation involves the loss of carbon monoxide (CO, 28 Da) from the C6 position—a classic hallmark of hydroxylated aromatics—generating an m/z 182/184 ion. Alternatively, the loss of HBr (80/82 Da) from the m/z 210/212 intermediate yields a highly conjugated, dehalogenated polycyclic cation at m/z 130. Because this final fragment lacks bromine, it appears as a single monoisotopic peak, confirming the halogen loss.

G Prec [M+H]+ m/z 251 / 253 Frag1 [M+H - HCN]+ m/z 224 / 226 Prec->Frag1 - 27 Da (HCN) Frag2 [M+H - C2H3N]+ m/z 210 / 212 Prec->Frag2 - 41 Da (Ketenimine) Frag3 [M+H - C2H3N - CO]+ m/z 182 / 184 Frag2->Frag3 - 28 Da (CO) Frag4 [M+H - C2H3N - HBr]+ m/z 130 Frag2->Frag4 - 80/82 Da (HBr)

HRESI-MS/MS positive mode fragmentation pathway of 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile.

(Note: In GC-EI-MS , the odd-electron molecular ion M+∙ at m/z 250/252 prefers the loss of a radical species. The base peak is typically formed by the loss of the cyanomethyl radical ∙CH2​CN (40 Da), yielding an even-electron cation at m/z 210/212).

Quantitative Data Summaries

Table 1: Platform Performance Comparison
ParameterLC-HRESI-MS/MSGC-EI-MS
Ionization Source Soft (ESI, Positive Mode)Hard (Electron Ionization, 70 eV)
Derivatization Required? No (Analyzed Intact)Yes (BSTFA/TMCS for -OH and -NH)
Precursor / Molecular Ion [M+H]+ at m/z 251.0 / 253.0 M+∙ at m/z 394 / 396 (di-TMS)
Dominant Fragmentation Loss of Ketenimine (41 Da)Loss of ∙CH2​CN radical (40 Da)
Limit of Detection (LOD) ~0.5 - 1.0 ng/mL~5 - 10 ng/mL
Best Use Case Trace quantification, crude extractsStructural fingerprinting, library matching
Table 2: HRESI-MS/MS Diagnostic Product Ions (Positive Mode)
m/z ( 79Br / 81Br )Neutral LossFormula of LossMechanistic RationaleRelative Abundance
251.0 / 253.0 NoneN/AIntact protonated precursor molecule.100% (Base Peak at low CE)
224.0 / 226.0 27 Da HCN Cleavage of the terminal nitrile group.15%
210.0 / 212.0 41 Da CH2​=C=NH β -cleavage yielding stable indolium cation.85% (Base Peak at high CE)
182.0 / 184.0 41 + 28 Da C2​H3​N + CO Ring contraction and loss of C6-hydroxyl oxygen.40%
130.0 (Singlet) 41 + 80/82 Da C2​H3​N + HBr Complete dehalogenation of the indole core.25%

Conclusion

For the structural elucidation of 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile, LC-HRESI-MS/MS provides superior sensitivity and preserves the intact isotopic signature, making it the optimal choice for trace analysis in complex matrices. However, GC-EI-MS remains a powerful orthogonal tool when derivatization is employed, offering deep, reproducible structural fingerprinting. Understanding the causality behind the neutral losses—specifically the 41 Da ketenimine loss in ESI versus the 40 Da radical loss in EI—is essential for accurate spectral interpretation.

References

  • ACS Publications (Environmental Science & Technology). Untargeted Identification of Organo-Bromine Compounds in Lake Sediments by Ultrahigh-Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment Method. Retrieved from:[Link]

  • NIST Chemistry WebBook. Indole-3-acetonitrile, TMS derivative Mass Spectrum. Retrieved from:[Link]

  • MDPI (Molecules). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Retrieved from:[Link]

Validation

Validating purity of 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile using quantitative NMR

The Gold Standard in Absolute Purity: Validating 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile via qNMR As drug development pipelines demand increasingly rigorous analytical data, the validation of complex synthetic in...

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Author: BenchChem Technical Support Team. Date: April 2026

The Gold Standard in Absolute Purity: Validating 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile via qNMR

As drug development pipelines demand increasingly rigorous analytical data, the validation of complex synthetic intermediates like 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile requires analytical techniques that leave no room for ambiguity. This halogenated indole derivative—often utilized in the synthesis of marine alkaloids and pharmaceutical APIs—presents unique challenges. It is prone to retaining moisture, trapping residual solvents, and degrading under harsh conditions.

While High-Performance Liquid Chromatography (HPLC-UV) has historically been the default for purity analysis, it is fundamentally flawed when absolute mass purity is required. This guide provides an objective, data-driven comparison of purity validation techniques and outlines a self-validating Quantitative Nuclear Magnetic Resonance (qNMR) protocol specifically engineered for this compound.

The Analytical Challenge & Comparative Performance

Traditional purity assays rely on secondary principles. HPLC-UV depends on chromophore absorption, meaning an impurity with a high extinction coefficient will artificially lower the reported purity, while "invisible" impurities (like inorganic salts or water) will lead to a dangerous overestimation of the active compound.

Conversely, qNMR is a 1[1]. The integral of an NMR resonance signal is directly proportional to the number of nuclei generating it, allowing for 2[2].

Table 1: Comparative Analysis of Purity Validation Techniques

Analytical ParameterQuantitative NMR (qNMR)HPLC-UVMass Balance (Titration/TGA/KF)
Primary Principle Direct nuclear proportionalityChromophore absorption100% minus sum of all impurities
Analyte Reference Standard? No (Uses universal internal standard)Yes (Requires identical compound)Yes (For specific impurities)
Detection of "Invisible" Mass Yes (Identifies water, solvents, salts)No (Misses non-UV active species)Yes (But requires multiple separate tests)
Typical Precision (%RSD) < 1.0% 1.0 - 2.0%1.5 - 3.0%
Assay Time per Sample ~15-30 mins~30-60 mins (plus method dev)> 2 days (multiple techniques)

Data supports that carefully implemented qNMR can determine the level of the major chemical ingredient with3[3].

Mechanistic Principles of the qNMR Assay

To design a robust qNMR method for 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile, we must strategically select our target protons and our Internal Standard (IS).

  • Targeting the Analyte: The indole core contains aromatic protons (C5-H, C7-H) at ~6.7–7.3 ppm, and exchangeable protons (-OH, -NH) at ~9.5–11.0 ppm. These are poor targets due to potential overlap and solvent exchange. However, the -CH₂-CN protons form a sharp, isolated singlet at ~4.0 ppm (2H) . This is our ideal integration target.

  • Selecting the Internal Standard: The IS must be highly pure, soluble in the same solvent (DMSO-d6), and possess a signal that does not overlap with the analyte. Based on 4[4], we select 1,4-Dinitrobenzene (1,4-DNB) . It yields a sharp singlet at ~8.4 ppm (4H) in DMSO-d6, providing a massive >4 ppm separation from our target analyte peak.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system . By mandating independent triplicate gravimetric preparations, the method intrinsically audits its own accuracy. If the calculated purity across the three replicates yields a Relative Standard Deviation (%RSD) > 1.0%, the system flags a failure in either sample homogeneity, weighing precision, or phase correction, requiring immediate re-preparation.

Step 1: Gravimetric Preparation (The Foundation of Accuracy)

Causality: qNMR is a mass-ratio technique. Volumetric pipetting introduces unacceptable error margins.

  • Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~10.0 mg of 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile into three separate vials.

  • Accurately weigh ~5.0 mg of certified reference grade 1,4-DNB (IS) into each vial.

  • Co-dissolve the mixtures in 0.8 mL of anhydrous DMSO-d6. Vortex until completely homogenous and transfer to 5 mm NMR tubes.

Step 2: T₁ Relaxation Delay Optimization

Causality: If the delay between RF pulses (D1) is too short, the nuclei will not fully realign with the Z-axis before the next pulse. This causes signal saturation, artificially lowering the integral and destroying quantitative accuracy.

  • Run an Inversion-Recovery experiment (180°-τ-90°) to determine the longitudinal relaxation time (T₁) for both the -CH₂-CN protons and the 1,4-DNB protons.

  • Identify the longest T₁ value (typically 3-5 seconds for these small molecules).

  • Set the inter-pulse delay (D1) to ≥ 5 × T₁ (max) . This ensures >99.3% magnetization recovery.

Step 3: Data Acquisition & Processing
  • Acquire the ¹H NMR spectrum using a 90° excitation pulse to maximize signal-to-noise (S/N).

  • Collect a minimum of 64 transients (scans) to ensure the S/N ratio of the target peaks exceeds 250:1.

  • Apply a zero-filling factor and a mild exponential window function (LB = 0.3 Hz).

  • Manually perform rigorous zero-order and first-order phase correction. Flat baselines are mandatory; apply a polynomial baseline correction if necessary.

Step 4: Absolute Mass Purity Calculation

Integrate the 1,4-DNB peak (~8.4 ppm) and the analyte -CH₂-CN peak (~4.0 ppm). Calculate the absolute mass purity using the following primary ratio equation:

Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×Wsample​WIS​​×PIS​

Where:

  • I = Integral area

  • N = Number of protons (4 for 1,4-DNB; 2 for Analyte)

  • M = Molecular weight (168.11 g/mol for 1,4-DNB; 251.08 g/mol for Analyte)

  • W = Exact gravimetric weight (mg)

  • P = Purity of the standard (e.g., 99.9%)

qNMR Validation Workflow

qNMR_Workflow Step1 1. Gravimetric Preparation Weigh Analyte & 1,4-DNB (IS) Step2 2. T1 Inversion-Recovery Determine Longest T1 Time Step1->Step2 Step3 3. Parameter Optimization Set D1 ≥ 5×T1, 90° Pulse Angle Step2->Step3 Step4 4. Data Acquisition Acquire ≥64 Scans for S/N > 250 Step3->Step4 Step5 5. Spectral Processing Phase & Baseline Correction Step4->Step5 Step6 6. Self-Validation Calculate Purity (Must be <1% RSD) Step5->Step6

Fig 1: Self-validating qNMR workflow for absolute purity determination.

Conclusion

For complex intermediates like 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile, relying solely on HPLC-UV introduces unacceptable risks of purity overestimation. By adopting qNMR as a primary ratio method, researchers can bypass the need for identical reference standards and eliminate the blind spots associated with chromophore-dependent techniques. When executed with strict gravimetric controls and proper relaxation delays, qNMR provides an unimpeachable, self-validating absolute mass purity assignment.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay . Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy . National Institutes of Health (NIH) / PubMed. Available at: [Link]

  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy . Analytical Chemistry - ACS Publications. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Efficacy of 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile as a Synthetic Intermediate

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Functionalized Indole Scaffolds The indole nucleus is a cornerstone of medicinal chemistry, forming the struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Functionalized Indole Scaffolds

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2] Its prevalence stems from its ability to interact with a wide array of biological targets.[2] Within this class, indole-3-acetonitrile derivatives are particularly valuable as synthetic intermediates.[3][4] They serve as versatile building blocks for constructing more complex molecules, such as tryptamines and various indole alkaloids.[4]

The efficacy of a synthetic intermediate, however, is not merely defined by its core structure but by the strategic placement of functional groups. These groups dictate the intermediate's reactivity, solubility, and its potential to engage in a diverse range of chemical transformations. This guide provides an in-depth comparative analysis of 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile , a di-substituted intermediate, against simpler analogs. We will dissect how the interplay of its bromo, hydroxyl, and acetonitrile functionalities creates a uniquely powerful tool for modern drug discovery, supported by established chemical principles and experimental protocols.

The Intermediate in Focus: 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile

This compound is a synthetic organic molecule featuring an indole core substituted at the 3-position with an acetonitrile group, at the 4-position with a bromine atom, and at the 6-position with a hydroxyl group.[5] This specific arrangement of functional groups provides multiple, orthogonal points for chemical diversification, making it a highly strategic starting point for creating libraries of novel compounds.

Physicochemical Properties and Reactivity Profile:

The molecule's utility is rooted in the distinct chemical properties of its functional groups:

  • Indole N-H: The nitrogen proton is acidic and can be deprotonated with a suitable base to allow for N-alkylation or N-arylation, a common strategy to modulate biological activity.[6]

  • Acetonitrile Group: This versatile group can undergo nucleophilic substitution or be reduced to form a 2-aminoethyl side chain, a key step in the synthesis of tryptamines.[5][7]

  • 4-Bromo Group: The bromine atom is a powerful handle for modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide variety of carbon-based substituents to expand the molecular framework.[5]

  • 6-Hydroxy Group: This group can be alkylated or acylated to form ethers and esters, respectively. It also enhances the compound's polarity and provides a hydrogen bond donor, which can be critical for target engagement in the final drug molecule.[5]

The general synthetic pathway to obtain this intermediate is a multi-step process, illustrating the deliberate installation of each key functional group.

Synthesis_Workflow cluster_synthesis Synthesis of 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile Indole Indole Derivative Precursor Bromination Step 1: Bromination (e.g., NBS) Indole->Bromination Introduces Br at C4 Hydroxylation Step 2: Hydroxylation Bromination->Hydroxylation Adds OH at C6 Acetonitrile Step 3: Acetonitrile Introduction (Nucleophilic Substitution) Hydroxylation->Acetonitrile Adds CH2CN at C3 Product 2-(4-Bromo-6-hydroxy-1H- indol-3-yl)acetonitrile Acetonitrile->Product

Caption: General synthetic workflow for the target intermediate.

Comparative Efficacy Analysis

To understand the value of 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile, we must compare it to less functionalized, yet common, indoleacetonitrile intermediates. The choice of intermediate directly impacts the synthetic strategy, potential for diversification, and ultimately, the properties of the final products.

Selected Comparators:

  • Indole-3-acetonitrile (Unsubstituted): The parent scaffold.

  • 2-(4-Bromo-1H-indol-3-yl)acetonitrile: Lacks the 6-hydroxy group.[8][9]

  • 2-(4-Chloro-1H-indol-3-yl)acetonitrile: A different halogenated analog to assess electronic effects.[10]

Table 1: Comparative Physicochemical and Synthetic Properties

Feature2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile2-(4-Bromo-1H-indol-3-yl)acetonitrileIndole-3-acetonitrile (Parent)
Molecular Formula C₁₀H₇BrN₂OC₁₀H₇BrN₂[9]C₁₀H₈N₂
Molecular Weight ~267.08 g/mol 235.09 g/mol [8]156.18 g/mol
Key Functional Handles N-H, OH, Br, CNN-H, Br, CNN-H, CN
Diversification Potential Very High (4 points)High (3 points)Moderate (2 points)
Solubility (Polar Solvents) Enhanced due to OH group[5]ModerateLower
Cross-Coupling Site Yes (C4-Br)Yes (C4-Br)No
Hydrogen Bond Donor/Acceptor N-H (donor), OH (donor), N of CN (acceptor)N-H (donor), N of CN (acceptor)N-H (donor), N of CN (acceptor)
Causality Behind Performance Differences
  • Synthetic Accessibility vs. Versatility: While the synthesis of the di-substituted title compound is longer than that of its simpler analogs, the investment yields significant downstream advantages. An investigator beginning with indole-3-acetonitrile would need to perform challenging and often low-yielding late-stage functionalization (bromination and hydroxylation) on a more complex molecule, risking side reactions. Using the pre-functionalized intermediate front-loads the synthetic effort but provides clean, predictable access to multiple diversification pathways.

  • Reactivity in Downstream Transformations: The electronic nature of the substituents plays a critical role. The electron-withdrawing bromine atom at the 4-position can influence the nucleophilicity of the indole ring and the acidity of the N-H proton. This can affect the conditions required for subsequent reactions like N-alkylation compared to the unsubstituted analog. For instance, the increased acidity of the N-H may allow for the use of milder bases.

  • Impact on Final Product Properties: The presence of the 6-hydroxy and 4-bromo groups directly translates to features in the final molecule. The hydroxyl group can act as a key hydrogen bonding partner with a biological target, significantly increasing binding affinity. The bromine, if retained, increases lipophilicity and can act as a bioisostere for other groups. If used in a coupling reaction, it allows for the introduction of moieties that can probe deep into a receptor pocket or enhance pharmacokinetic properties.

Downstream_Pathways cluster_N N-1 Position cluster_C4 C-4 Position cluster_C6 C-6 Position cluster_CN Acetonitrile Group Start 2-(4-Bromo-6-hydroxy-1H- indol-3-yl)acetonitrile N_Alkylation N-Alkylation / N-Arylation (e.g., NaH, Alkyl Halide) Start->N_Alkylation Adds R group to N Coupling Cross-Coupling (e.g., Suzuki, Sonogashira) Start->Coupling Adds Aryl/Alkyl group O_Alkylation O-Alkylation / O-Acylation (Ether/Ester Formation) Start->O_Alkylation Modifies OH group Reduction Reduction to Amine (e.g., LiAlH₄) Start->Reduction Hydrolysis Hydrolysis to Carboxylic Acid Start->Hydrolysis

Sources

Validation

A Senior Application Scientist's Guide to Reference Standards for Impurity Profiling of 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile

Introduction: The Imperative of Purity in Pharmaceutical Intermediates In pharmaceutical development, the journey from a promising molecule to a safe and effective drug is paved with rigorous analytical scrutiny. The act...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In pharmaceutical development, the journey from a promising molecule to a safe and effective drug is paved with rigorous analytical scrutiny. The active pharmaceutical ingredient (API) is the star, but its purity is the foundation upon which safety and efficacy are built. Unwanted chemical entities, or impurities, can arise during the synthesis, purification, or storage of a drug substance and may pose a risk to patient health.[1][2] Consequently, regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate comprehensive impurity profiling.[3][4][5]

This guide focuses on 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile , an indole derivative with potential applications as a key intermediate in the synthesis of various pharmaceuticals.[6] Ensuring its chemical purity is not merely a quality control checkpoint; it is a critical step in guaranteeing the safety and consistency of the final drug product. We will explore the strategic selection and application of reference standards for the accurate identification and quantification of potential impurities associated with this compound, grounding our discussion in established analytical principles and regulatory expectations.

Synthetic Landscape and Anticipated Impurities

To effectively profile impurities, one must first understand their origin. Impurities are broadly classified by the ICH as organic, inorganic, or residual solvents.[3] Our focus here is on organic impurities, which include starting materials, by-products, intermediates, and degradation products.[3] A plausible synthetic pathway for 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile helps in predicting the most likely process-related impurities.

A common synthetic approach involves a multi-step process beginning with a substituted indole.[6]

Synthesis_and_Impurity_Pathway A 6-Hydroxy-1H-indole (Starting Material) B Bromination (e.g., NBS) A->B Step 1 Imp1 Impurity A: Unreacted 6-Hydroxy-1H-indole A->Imp1 Carryover C 4-Bromo-6-hydroxy-1H-indole (Intermediate) B->C Imp2 Impurity B: Dibrominated Species (e.g., 2,4-Dibromo-6-hydroxy-1H-indole) B->Imp2 Side Reaction D Mannich Reaction or Electrophilic Substitution C->D Step 2 Imp3 Impurity C: Unreacted Intermediate C->Imp3 Incomplete Reaction E 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile (Target Compound) D->E Imp4 Impurity D: Oxidative Degradation Product E->Imp4 Storage/Stress

Caption: Plausible synthesis of 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile and potential impurity formation points.

Based on this pathway, we can anticipate several potential process-related impurities:

  • Impurity A (Starting Material): Carryover of unreacted 6-Hydroxy-1H-indole.

  • Impurity B (By-product): Formation of over-brominated species, such as dibromo- or tribromo-hydroxy-indoles, due to the reactivity of the indole ring.

  • Impurity C (Intermediate): Incomplete conversion leading to residual 4-Bromo-6-hydroxy-1H-indole.

  • Impurity D (Degradation Product): Indole rings, particularly those with hydroxyl groups, can be susceptible to oxidation over time or under stress conditions (light, heat, oxygen), leading to colored degradation products.

The Central Role of Reference Standards

Impurity profiling is impossible without high-quality reference standards.[7] These are highly characterized materials used as benchmarks for the identification and quantification of impurities in a sample.[8][9] Their use is fundamental for method validation, batch-to-batch consistency, and regulatory compliance.[8]

There are two primary categories of reference standards used in industry:

Standard TypeDescriptionUse Case & Considerations
Primary (Compendial) Standards Officially recognized standards provided by pharmacopeias like USP, EP, or BP.[10] They are considered to have 100% purity for the intended analysis and do not require further characterization by the user.[10]Ideal for: Quantifying known impurities that are also official monograph substances. Limitation: May not be available for novel or process-specific impurities.
Secondary (In-house/Working) Standards A well-characterized compound synthesized in-house or sourced from a custom synthesis vendor.[11] Its purity and identity must be unequivocally established and documented, typically by comparison to a primary standard or through extensive analytical testing.Ideal for: Routine QC and for impurities not commercially available as compendial standards. Requirement: Requires comprehensive characterization.

For the impurity profiling of 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile, a two-pronged approach is necessary:

  • The API as a Standard: A highly purified and thoroughly characterized batch of 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile itself serves as the primary reference standard for identifying the main peak in a chromatogram and for calculating the relative concentration of other impurities (e.g., using the area percent method).

  • Specific Impurity Standards: To accurately quantify specific impurities (e.g., Impurity A, B, or C), individual reference standards for each are required. These are often obtained via custom synthesis and must be accompanied by a robust Certificate of Analysis (CoA).

Table 1: Comparison of Reference Standard Specifications

ParameterPrimary Reference Standard (API)Impurity Reference StandardJustification
Purity (by HPLC) >99.5%≥95.0% (Typical)The main standard must be as pure as possible. Impurity standards need to be pure enough for accurate quantification without significant interference.
Identity Confirmation ¹H NMR, ¹³C NMR, MS, IR¹H NMR, MSConfirms the chemical structure is correct. Full characterization for the API, while key methods are sufficient for impurities.
Water Content Karl Fischer TitrationKarl Fischer TitrationWater content is critical for accurately weighing the standard to prepare stock solutions for quantitative analysis.
Residual Solvents GC-HSGC-HSSolvents can contribute to the weight of the standard and must be accounted for.
Certificate of Analysis Comprehensive, with all data providedRequired, with purity and identity dataThe CoA is the legal and scientific proof of the standard's quality and fitness for purpose.

Analytical Strategy: A Self-Validating HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical impurity profiling due to its high resolution, sensitivity, and quantitative accuracy.[12][13] A well-developed, validated HPLC method provides a reliable system for separating the main compound from its potential impurities.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Reporting A Accurately weigh Reference Standards and Sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Filter through 0.22 µm syringe filter B->C D System Suitability Test (SST) Inject Standard 5x C->D E Inject Blank (Diluent) D->E F Inject Reference Standard E->F G Inject Sample Solution F->G H Integrate Chromatograms G->H I Identify Peaks by Retention Time (RT) H->I J Quantify Impurities (External Standard or Area %) I->J K Compare against ICH Thresholds J->K

Caption: Experimental workflow for impurity profiling using HPLC.

Experimental Protocol: RP-HPLC Method for Impurity Profiling

This protocol is designed to be a self-validating system by incorporating system suitability and validation checks as guided by ICH Q2(R1).

1. Objective: To separate, detect, and quantify potential impurities in a sample of 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile.

2. Materials and Reagents:

  • Reference Standard: 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile (>99.5% purity).

  • Impurity Reference Standards (if available).

  • Sample: Test batch of 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile.

  • Acetonitrile (ACN), HPLC Grade.

  • Water, HPLC Grade or Milli-Q.

  • Formic Acid (FA), ACS Grade.

3. Chromatographic Conditions:

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size). Rationale: The C18 stationary phase provides excellent hydrophobic retention for the indole ring system, allowing for good separation from more or less polar impurities.

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acidifier improves peak shape and provides protons for mass spectrometry if an LC-MS method is used for identification.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    20.0 80
    25.0 80
    25.1 20

    | 30.0 | 20 |

  • Rationale: A gradient is essential to elute a wide range of potential impurities with varying polarities, from early-eluting polar compounds to late-eluting non-polar species.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: A controlled temperature ensures reproducible retention times.

  • UV Detection: 280 nm. Rationale: The indole scaffold exhibits strong chromophoric activity around this wavelength, allowing for sensitive detection of the API and related impurities.

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Reference Standard Stock (0.5 mg/mL): Accurately weigh ~5 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the reference standard.

5. System Suitability Test (SST):

  • Procedure: Inject the Reference Standard solution five consecutive times.

  • Acceptance Criteria:

    • Tailing Factor: Must be ≤ 2.0 for the main peak.

    • Theoretical Plates: Must be ≥ 2000 for the main peak.

    • %RSD of Peak Area: Must be ≤ 2.0% for the five replicate injections.

  • Trustworthiness Check: The SST ensures the chromatographic system is performing adequately and is capable of generating accurate and reproducible data before any samples are analyzed.

6. Analysis Procedure:

  • Perform the SST and ensure criteria are met.

  • Inject the diluent as a blank to ensure no system contamination.

  • Inject the Reference Standard solution once.

  • Inject the Sample solution in duplicate.

7. Data Analysis and Quantification:

  • Identification: Identify impurities in the sample chromatogram by their Relative Retention Time (RRT) compared to the main API peak. For known impurities with available standards, confirm identity by spiking the sample with the impurity standard.

  • Quantification:

    • For known impurities with standards: Use the external standard method based on the peak area response of the impurity standard.

    • For unknown impurities: Use the area percent method, assuming the response factor is the same as the API. Report as a percentage of the total peak area.

  • Reporting: Report any impurity above the reporting threshold (typically 0.05% for drug substances, per ICH Q3A).[4] Any impurity exceeding the identification threshold (e.g., >0.10%) must be structurally characterized.[3][4]

Conclusion

The effective impurity profiling of 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile is a cornerstone of its development as a pharmaceutical intermediate. This requires a deep understanding of its synthetic pathway to predict potential impurities and the strategic use of highly characterized reference standards. While a pure standard of the main compound is essential for initial assessment, individual standards for key process-related impurities and degradation products are crucial for accurate quantification and method validation.

By employing a robust, self-validating analytical method like the HPLC-UV protocol detailed here, researchers and drug developers can generate reliable data that meets stringent regulatory expectations. This meticulous approach ensures that the purity of this key intermediate is well-controlled, ultimately contributing to the development of safer and more effective medicines.

References

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
  • EvitaChem. Buy 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile.
  • SynThink. (2026, March 20). Regulatory Requirements for Impurity Reference Standards.
  • Pharmaffiliates. Impurity Profiling & Reference Standards.
  • HealthManagement.org. (2025, March 14). How Impurity Reference Standards Ensure Drug Safety.
  • Alfa Chemistry. Impurity Standards.
  • Enamine. Impurity Reference Standards.
  • BenchChem. Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles.
  • BenchChem. Application Note: HPLC Purification of 2-bromo-1H-indole-3-acetonitrile.
  • IJPQA. (2025, May 27).
  • IJNRD.org. (2024, February 2). Impurity Profiling in different analytical techniques.
  • Pharma Focus America. (2025, December 10).

Sources

Comparative

Benchmarking Catalytic Reduction Strategies for 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile: A Chemoselectivity Guide

Executive Summary & The Chemoselectivity Challenge As drug development increasingly targets complex marine alkaloid analogs and halogenated tryptamines, the chemoselective reduction of functionalized indole acetonitriles...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Chemoselectivity Challenge

As drug development increasingly targets complex marine alkaloid analogs and halogenated tryptamines, the chemoselective reduction of functionalized indole acetonitriles has become a critical bottleneck. The molecule 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile presents a classic "poly-reactive" challenge for synthetic chemists:

  • The Nitrile (-CN): Requires strong reducing conditions to yield the target primary amine.

  • The Aryl Bromide (C4-Br): Highly susceptible to hydrodehalogenation (cleavage of the C-Br bond) under standard transition-metal catalysis.

  • The Phenolic Hydroxyl (C6-OH): Can poison sensitive Lewis-acidic catalysts or interfere with homogeneous catalytic cycles.

This guide objectively benchmarks three distinct catalytic reduction modalities—Palladium on Carbon (Pd/C), Sponge Cobalt (Raney-type), and an Indium-mediated hydride system (InCl3/NaBH4)—to evaluate their chemoselectivity, reaction rates, and scalability.

Mechanistic Divergence in Nitrile Reduction

The reduction of nitriles proceeds via a highly reactive imine intermediate. The choice of catalyst and reaction conditions dictates whether the reaction proceeds cleanly to the primary amine, undergoes dimerization to a secondary amine, or triggers collateral cleavage of the C(sp2)-Br bond.

Pathway Substrate 2-(4-Bromo-6-hydroxy- 1H-indol-3-yl)acetonitrile Imine Intermediate: Imine Substrate->Imine Catalytic Reduction Dehalogenated Byproduct: Dehalogenated (Loss of Br) Substrate->Dehalogenated Pd/C Catalysis (Hydrodehalogenation) Desired Target: Primary Amine (Br Retained) Imine->Desired Fast Reduction (Sponge Co / InCl3) Secondary Byproduct: Secondary Amine (Dimerization) Imine->Secondary Nucleophilic Attack (Without NH3)

Divergent catalytic pathways in the reduction of brominated indole acetonitriles.

Catalyst Benchmarking & Quantitative Data

To establish a baseline, we benchmarked the reduction of 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile across three distinct systems. The primary metric for success is the isolated yield of the intact 4-bromo-tryptamine derivative.

Catalyst SystemReaction ConditionsConversion RatePrimary Amine YieldDehalogenation ByproductSecondary Amine Byproduct
10% Pd/C + H₂ 50 psi H₂, MeOH, 25°C, 12h>99%< 5%> 85% ~10%
Sponge Cobalt + H₂ 80 psi H₂, MeOH/NH₃, 50°C, 18h95%82% < 2%< 5%
InCl₃ / NaBH₄ THF, 25°C, 4h98%88% < 1%< 2%
Causality & Expert Insights
  • Pd/C (The Baseline Failure): Palladium is highly active for nitrile reduction but possesses a strong thermodynamic affinity for oxidative addition into aryl carbon-halogen bonds. Consequently, hydrodehalogenation drastically outpaces nitrile reduction, yielding the des-bromo tryptamine analog. This renders Pd/C unviable for this substrate.

  • Sponge Cobalt (The Industrial Standard): Cobalt-based heterogeneous catalysts exhibit intrinsically low activity for C-Br bond cleavage while maintaining high activity for C≡N hydrogenation. The addition of methanolic ammonia is a self-validating protocol step: ammonia shifts the imine-amine equilibrium, completely suppressing the nucleophilic attack of the newly formed primary amine onto the imine intermediate, thereby preventing secondary amine formation .

  • InCl₃/NaBH₄ (The Homogeneous Champion): This system generates HInCl2​ and BH3​⋅THF in situ. The borane rapidly reduces the nitrile, while the indium species stabilizes the intermediate without inserting into the C-Br bond. This method operates at ambient pressure and demonstrates exceptional chemoselectivity for nitriles over halides .

Experimental Protocols

Protocol 1: Sponge Cobalt-Catalyzed Hydrogenation (Process-Scale Optimized)

This heterogeneous method is ideal for multi-gram scale-up due to the low cost of the catalyst and ease of product isolation.

  • Substrate Preparation: In a high-pressure Parr reactor, suspend 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile (10 mmol) in 40 mL of 7N NH₃ in Methanol.

    • Causality Note: The massive excess of ammonia is critical. It acts as a capping agent for the imine intermediate, preventing dimerization into secondary amines.

  • Catalyst Loading: Add 1.5 g of washed Sponge Cobalt catalyst (RaCo).

    • Safety & Causality: Sponge metal catalysts are highly pyrophoric. Always transfer as a wet slurry. We utilize Sponge Cobalt rather than Sponge Nickel because Nickel retains a higher propensity for background dehalogenation.

  • Pressurization: Purge the vessel with N₂ (3x) to remove oxygen, followed by H₂ (3x). Pressurize the reactor to 80 psi with H₂.

  • Reaction Execution: Heat the vessel to 50°C under vigorous stirring (800 rpm).

    • Causality Note: High agitation is required to overcome gas-liquid mass transfer limitations inherent to heterogeneous hydrogenation. Monitor hydrogen uptake; the reaction typically plateaus after 18 hours.

  • Workup: Vent the reactor safely. Filter the catalyst through a tightly packed pad of Celite under an argon blanket (do not let the filter cake dry). Concentrate the filtrate in vacuo to yield the crude primary amine.

Protocol 2: InCl₃ / NaBH₄ Mediated Reduction (Discovery-Scale Optimized)

This homogeneous method is ideal for bench-scale discovery chemistry where high-pressure reactors are unavailable and maximum chemoselectivity is required.

  • System Activation: To a flame-dried round-bottom flask under an Argon atmosphere, add anhydrous InCl₃ (10 mmol) and dry THF (30 mL).

  • Hydride Generation: Cool the mixture to 0°C using an ice bath and carefully add NaBH₄ (30 mmol) in small portions. Stir for 30 minutes.

    • Causality Note: Vigorous gas evolution will be observed. This indicates the active formation of the borane ( BH3​⋅THF ) and indium hydride ( HInCl2​ ) reducing species.

  • Substrate Addition: Add a solution of 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile (10 mmol) in THF (10 mL) dropwise over 15 minutes to control the exotherm.

  • Reduction Phase: Remove the ice bath, warm to 25°C, and stir for 4 hours.

    • Causality Note: The complete absence of transition metals like Pd or Ni entirely eliminates the risk of C-Br oxidative addition, preserving the halogen perfectly.

  • Quench & Isolation: Quench the reaction cautiously with 1M HCl (to destroy excess hydride and break stable boron-amine complexes), then basify the aqueous layer with 2M NaOH to pH 10. Extract with EtOAc (3x), dry the combined organic layers over Na₂SO₄, and concentrate to afford the pure tryptamine derivative.

Conclusion

When benchmarking the reduction of 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile, traditional Pd/C is unviable due to catastrophic hydrodehalogenation. For bench-scale or discovery chemistry, the InCl₃/NaBH₄ system offers the highest absolute chemoselectivity and operational simplicity. However, for multi-gram or process-scale applications, Sponge Cobalt in methanolic ammonia provides a robust, scalable, and highly selective heterogeneous alternative that effectively suppresses secondary amine formation while preserving the critical aryl bromide.

References

  • Title: Chemoselective Hydrogenation of α,β-Unsaturated Nitriles Source: Advanced Synthesis & Catalysis (ResearchGate) URL: [Link]

  • Title: Reaction of InCl₃ with Various Reducing Agents: InCl₃–NaBH₄-Mediated Reduction of Aromatic and Aliphatic Nitriles to Primary Amines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

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